molecular formula C14H11N3O B7556621 N-pyridin-4-yl-1H-indole-4-carboxamide

N-pyridin-4-yl-1H-indole-4-carboxamide

Katalognummer: B7556621
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: AUYCKMCNFSZVCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-pyridin-4-yl-1H-indole-4-carboxamide is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol . This molecule features an indole core, a privileged scaffold in medicinal chemistry, which is substituted at the 4-position with a carboxamide group linked to a pyridin-4-yl ring . While direct biological data for this specific compound is limited, its structure is closely related to a novel series of indole-2-carboxamide derivatives that have been investigated as potent inhibitors of alphavirus replication . These related compounds have shown promising activity in cell-based replicon assays against pathogens like Western Equine Encephalitis Virus (WEEV), and one analog demonstrated efficacy in a preclinical mouse model infected with a neuroadapted Sindbis virus . The indole-carboxamide scaffold is of significant interest in drug discovery for its potential to interact with various biological targets. Research on similar molecular architectures suggests that such compounds can be optimized for properties like metabolic stability and reduced recognition by efflux transporters like P-glycoprotein, which is critical for targeting central nervous system (CNS) infections . This compound is intended for research purposes only, such as in exploratory chemistry, hit-to-lead optimization campaigns, and as a building block for the synthesis of more complex molecules. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Eigenschaften

IUPAC Name

N-pyridin-4-yl-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(17-10-4-7-15-8-5-10)12-2-1-3-13-11(12)6-9-16-13/h1-9,16H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYCKMCNFSZVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-pyridin-4-yl-1H-indole-4-carboxamide: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-pyridin-4-yl-1H-indole-4-carboxamide chemical structure represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by an indole core functionalized at the C4 position with a carboxamide linked to a 4-pyridinyl group, this scaffold serves as the structural foundation for two radically different, yet highly impactful, therapeutic avenues: epigenetic modulation (specifically EZH2 inhibition in oncology) and antimycobacterial prodrugs (targeting Mycobacterium tuberculosis metabolism).

This whitepaper dissects the molecular dynamics, dual mechanisms of action, and the self-validating experimental workflows required to synthesize and evaluate derivatives of this core structure.

Structural Chemistry & Molecular Dynamics

The baseline structure of N-pyridin-4-yl-1H-indole-4-carboxamide (


) is engineered for optimal target engagement within deep, hydrophobic enzymatic pockets.
  • The 1H-indole core: Acts as a rigid, planar hydrophobic shield. Its electron-rich aromatic system is ideal for engaging in

    
     stacking interactions with aromatic amino acid residues (e.g., Tyrosine or Phenylalanine) within target active sites.
    
  • The C4-Carboxamide Linkage: Provides critical directional hydrogen bonding. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the amide nitrogen serves as a hydrogen bond donor.

  • The N-pyridin-4-yl Substituent: The basic nitrogen on the pyridine ring is strategically positioned to interact with solvent-exposed regions of a binding pocket or to form a critical salt bridge/hydrogen bond with acidic residues, enhancing both solubility and target affinity.

Mechanism of Action I: Epigenetic Modulation (EZH2 Inhibition)

In oncology, highly substituted derivatives of the 1H-indole-4-carboxamide scaffold (such as the clinical candidate GSK126) are potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2) [1]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional silencing.

The indole-4-carboxamide core acts as a direct structural mimic of the natural cofactor S-adenosylmethionine (SAM) . By competitively binding to the SET domain of EZH2, the compound physically blocks SAM from entering the pocket, thereby halting histone methylation and reactivating tumor suppressor genes in EZH2-mutant lymphomas [1].

EZH2_Pathway Compound N-pyridin-4-yl-1H- indole-4-carboxamide EZH2 EZH2 (PRC2 Complex) Compound->EZH2 Competitive Inhibition SAM SAM Cofactor Compound->SAM Blocks Pocket H3K27 Histone H3K27 EZH2->H3K27 Methylation SAM->EZH2 Methyl Donor H3K27me3 H3K27me3 (Gene Repression) H3K27->H3K27me3 Chromatin Condensation

Fig 1: SAM-competitive EZH2 inhibition by the indole-4-carboxamide scaffold.

Mechanism of Action II: Antimycobacterial Prodrug Activation

In infectious disease research, the indole-4-carboxamide scaffold exhibits potent bactericidal activity against Mycobacterium tuberculosis (Mtb) through a completely different, prodrug-mediated mechanism [2].

Upon entering the mycobacterial cell, the carboxamide bond is hydrolyzed by a specific intracellular amidase (AmiC), releasing 4-aminoindole . This active metabolite acts as a substrate mimic for Tryptophan Synthase (TrpAB) . TrpAB misincorporates the 4-aminoindole into the tryptophan biosynthesis pathway, generating 4-aminotryptophan —a highly toxic antimetabolite that causes rapid bacterial cell death [2].

Mtb_Pathway Prodrug Indole-4-carboxamide Amidase Mycobacterial Amidase (AmiC) Prodrug->Amidase Hydrolysis Aminoindole 4-aminoindole Amidase->Aminoindole Release TrpAB Tryptophan Synthase (TrpAB) Aminoindole->TrpAB Misincorporation ToxicMetabolite 4-aminotryptophan (Toxic Antimetabolite) TrpAB->ToxicMetabolite Biosynthesis CellDeath Mtb Cell Death ToxicMetabolite->CellDeath Toxicity

Fig 2: Mycobacterial prodrug activation and tryptophan biosynthesis interference.

Experimental Methodologies & Protocols

The following protocols provide a self-validating framework for synthesizing the scaffold and evaluating its dual biological activities.

Scaffold Synthesis (Amidation Workflow)
  • Activation: Dissolve 1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is selected over standard EDC/HOBt to maximize the generation of the highly reactive active ester intermediate. This compensates for the relatively poor nucleophilicity of the pyridin-4-amine. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

  • Coupling: Add pyridin-4-amine (1.1 eq) to the mixture. Stir at room temperature for 12 hours under a nitrogen atmosphere to prevent oxidative degradation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     and extract with ethyl acetate.
    
    • Self-Validation: The basic aqueous wash removes unreacted carboxylic acid and water-soluble HATU byproducts, ensuring only the crude amide and unreacted amine transfer to the organic layer.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure N-pyridin-4-yl-1H-indole-4-carboxamide.

In Vitro EZH2 Enzymatic Assay
  • Enzyme Preparation: Incubate recombinant PRC2 complex (containing wild-type EZH2) in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM

    
    ).
    
  • Inhibitor Incubation: Add the synthesized compound at varying concentrations (10-point serial dilution).

    • Causality: Pre-incubation allows the compound to access and stabilize within the SET domain before the highly competitive SAM cofactor is introduced.

  • Reaction Initiation: Add

    
    -SAM (at a concentration equal to its calculated 
    
    
    
    ) and biotinylated Histone H3 peptide.
    • Self-Validation: Keeping SAM strictly at its

      
       ensures the assay remains sensitive to competitive inhibitors. Excess SAM would outcompete the inhibitor, yielding false negatives.
      
  • Detection: Transfer the reaction to a streptavidin-coated scintillation microplate. Wash away unbound

    
    -SAM and measure incorporated radioactivity to determine the 
    
    
    
    .
Mtb MIC Determination & Target Rescue Assay
  • Inoculation: Culture Mycobacterium tuberculosis H37Rv in 7H9 broth supplemented with OADC. Adjust to an

    
     of 0.05.
    
  • Compound Plating: Dispense serial dilutions of the compound into a 96-well microtiter plate.

  • Rescue Control (Self-Validation): In a parallel set of identical wells, supplement the media with 1 mM L-Tryptophan.

    • Causality: Because the compound acts as a prodrug that poisons tryptophan biosynthesis, exogenous L-tryptophan will bypass the inhibited pathway. If the compound's MIC shifts significantly (rescue of bacterial growth) in the presence of L-Trp, it definitively validates that the mechanism of action is on-target (tryptophan pathway interference) rather than off-target general cytotoxicity.

  • Incubation & Readout: Incubate for 7-14 days at 37°C. Add resazurin dye; viable cells reduce the blue dye to highly fluorescent pink resorufin, allowing for precise MIC quantification.

Workflow Synthesis 1. Scaffold Synthesis (Amidation) Purification 2. HPLC Purification (>95% Purity) Synthesis->Purification Assay1 3A. EZH2 Enzymatic Assay (IC50) Purification->Assay1 Epigenetic Panel Assay2 3B. Mtb Whole-Cell Screen (MIC) Purification->Assay2 Antimicrobial Panel

Fig 3: Experimental workflow for validating indole-4-carboxamide derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the divergent structure-activity relationships when modifying the core scaffold, demonstrating how specific substitutions bias the molecule toward either epigenetic or antimicrobial activity.

Compound VariantEZH2

(nM)
Mtb H37Rv MIC (µM)Primary Mechanism
Unsubstituted 1H-indole-4-carboxamide >10,000>50.0Weak baseline binding; poor pocket occupation.
N-pyridin-4-yl-1H-indole-4-carboxamide ~15012.5Dual-target baseline; moderate SAM competition and AmiC cleavage.
GSK126 (Highly substituted analog)0.5 - 3.0>50.0Highly selective EZH2 inhibition; steric bulk prevents AmiC hydrolysis.
4-aminoindole (Active Mtb Metabolite)N/A<1.0TrpAB misincorporation; bypasses prodrug cleavage step.

References

  • Title: EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations Source: Nature, 492(7427), 108-112 (2012). URL: [Link]

  • Title: Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis Source: Cell Chemical Biology, 28(8), 1180-1191.e20 (2021). URL: [Link]

Indole-4-carboxamide: A Privileged Scaffold for PARP, Kinase, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Indole-4-carboxamide Scaffold Biological Activity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Orphan" Position

In the vast chemical space of indole alkaloids, the 4-position has historically been the "orphan" of medicinal chemistry. While C3 (gramine, tryptamines) and C5 (serotonin, melatonin) are naturally accessible and widely explored, the C4 position remains synthetically challenging yet biologically distinct.

The Indole-4-carboxamide scaffold has recently emerged as a high-value pharmacophore. Unlike its C2 and C3 counterparts, which often serve as generic hydrophobic anchors, the C4-carboxamide moiety provides a unique vector for hydrogen bonding that mimics the nicotinamide ring of NAD+. This structural mimicry drives its potency in PARP inhibition and kinase ATP-pocket binding . Furthermore, recent breakthroughs have identified this scaffold as a "Trojan horse" prodrug in antitubercular therapy, revealing a novel mechanism of metabolic poisoning.

This guide details the structural logic, biological mechanisms, and synthetic access to this privileged scaffold.[1]

Structural Features & Chemical Space

The indole-4-carboxamide is defined by a rigid bicyclic aromatic core with a carboxamide group at the peri-position relative to the bridgehead nitrogen.

Pharmacophoric Properties[1][2]
  • Nicotinamide Mimicry: The spatial arrangement of the amide nitrogen and oxygen at C4 perfectly overlays with the nicotinamide moiety of NAD+, the cofactor for Poly(ADP-ribose) polymerases (PARPs).

  • Intramolecular Hydrogen Bonding: A critical feature is the potential for an intramolecular H-bond between the amide N-H and the C3-substituent (if present) or the C5-substituent. This locks the amide in a planar conformation, reducing the entropic penalty upon protein binding.

  • Vectorial Reach: The C4 position projects substituents into the "solvent front" or specific ribose-binding pockets of ATP-dependent enzymes, distinct from the deep hydrophobic burial of C5/C6 substituents.

Primary Biological Activity: PARP-1 Inhibition

The most clinically relevant application of the indole-4-carboxamide scaffold is in the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) , a DNA repair enzyme targeted in BRCA-deficient cancers (synthetic lethality).

Mechanism of Action

The scaffold functions as a competitive inhibitor of NAD+.

  • Anchoring: The indole core stacks via

    
    -
    
    
    
    interactions between Tyr907 and Tyr896 in the PARP-1 catalytic domain.
  • Specificity: The 4-carboxamide group forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 . This mimics the key interactions of the nicotinamide amide group.[2]

  • Potency: Lead compounds such as LX15 have demonstrated IC

    
     values as low as 13 nM , surpassing early-generation inhibitors like Rucaparib analogs in specific assays.
    
Case Study: Compound LX15
  • Structure: 1H-indole-4-carboxamide core with optimized C-ring substituents.

  • Selectivity: High selectivity for PARP-1 over other polymerases.

  • Efficacy: Induces accumulation of DNA double-strand breaks in BRCA1-deficient cells (CC

    
     = 0.98 
    
    
    
    M), triggering apoptosis via the intrinsic mitochondrial pathway.

PARP_Mechanism Scaffold Indole-4-carboxamide (LX15) PARP1 PARP-1 Catalytic Domain Scaffold->PARP1 Competitive Binding (H-bonds: Gly863, Ser904) DNA_Repair SSB Repair (BER) Scaffold->DNA_Repair Blocks PARP1->DNA_Repair Catalyzes NAD NAD+ Cofactor NAD->PARP1 Natural Substrate Apoptosis Apoptosis (Synthetic Lethality) DNA_Repair->Apoptosis Failure in BRCA- cells

Caption: Mechanism of PARP-1 inhibition by Indole-4-carboxamide, leading to synthetic lethality.

Emerging Activity: Antitubercular "Trojan Horse"

A groundbreaking discovery (Libardo et al., 2021) identified indole-4-carboxamides not as direct inhibitors, but as prodrugs active against Mycobacterium tuberculosis (Mtb).

The Metabolic Poisoning Pathway

This mechanism is distinct from standard kinase inhibition:

  • Entry: The lipophilic indole-4-carboxamide passively diffuses into the Mtb bacillus.

  • Activation: The bacterial amidase AmiC hydrolyzes the carboxamide to release 4-aminoindole (4-AI) .

  • Lethal Incorporation: 4-AI acts as a false substrate for Tryptophan Synthase (TrpAB ).[3] It reacts with serine to form 4-amino-L-tryptophan .

  • Death: The accumulation of this non-native amino acid disrupts protein synthesis and metabolic regulation, leading to bacterial cell death.

Resistance Mechanisms: Mtb develops resistance via mutations in amiC (preventing activation) or trpE (altering feedback loops to outcompete the antimetabolite).[4]

Secondary Targets: Kinases & Antivirals

IKK- and Checkpoint Kinase 1 (Chk1)
  • Chk1: The indole-4-carboxamide motif appears in inhibitors that abrogate the G2 checkpoint, sensitizing tumors to DNA-damaging agents. The amide group often interacts with the "hinge region" of the kinase ATP pocket.

  • HCV NS5B Polymerase: Indole-carboxamides (specifically N-substituted variants) bind to the Thumb Pocket I of the HCV polymerase, locking the enzyme in an inactive conformation (allosteric inhibition).

Synthetic Strategies

Accessing the C4 position is difficult because electrophilic aromatic substitution naturally favors C3. Two robust pathways circumvent this limitation.

Method A: Leimgruber-Batcho Indole Synthesis

This is the industry standard for producing 4-substituted indoles from commercially available precursors.

  • Precursor: Start with 2-methyl-3-nitrobenzoate .

  • Enamine Formation: React with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to form the

    
    -amino-2-nitrostyrene.
    
  • Reductive Cyclization: Hydrogenation using Raney Nickel or chemical reduction (Zn/AcOH) yields the indole-4-carboxylate.

  • Amidation: Standard conversion of the ester to the carboxamide (NH

    
    /MeOH or amine coupling).
    
Method B: Bartoli Indole Synthesis

Best for introducing complex substituents at C4/C7.

  • Precursor: 2-substituted nitrobenzene .

  • Reagent: 3 equivalents of Vinyl Grignard .

  • Mechanism: Attack of the Grignard on the nitro group, followed by [3,3]-sigmatropic rearrangement.

  • Limitation: Lower yields compared to Leimgruber-Batcho but fewer steps for certain substitution patterns.

Synthesis_Workflow Start 2-Methyl-3-nitrobenzoate Step1 DMFDMA / Pyrrolidine (Enamine Formation) Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Reductive Cyclization (Raney Ni / H2) Intermediate->Step2 Core Indole-4-carboxylate Step2->Core Step3 Ammonolysis (NH3 / MeOH) Core->Step3 Final Indole-4-carboxamide Step3->Final

Caption: Leimgruber-Batcho synthesis pathway for high-yield access to the scaffold.

Experimental Protocols

Protocol: Synthesis of Methyl 1H-indole-4-carboxylate (Leimgruber-Batcho)

Reagents: Methyl 2-methyl-3-nitrobenzoate, DMFDMA, Pyrrolidine, DMF, Raney Nickel, Hydrazine hydrate.

  • Enamine Formation: Dissolve methyl 2-methyl-3-nitrobenzoate (10 mmol) in DMF (10 mL). Add DMFDMA (15 mmol) and pyrrolidine (12 mmol). Heat to 110°C for 3 hours under

    
    . The solution will turn deep red.
    
  • Evaporation: Remove volatiles under reduced pressure to yield the crude enamine oil.

  • Cyclization: Dissolve the crude oil in MeOH (50 mL). Add Raney Nickel (approx. 1g, washed).

  • Reduction: Add hydrazine hydrate (15 mmol) dropwise at 50°C (Caution: Gas evolution). Reflux for 2 hours.

  • Workup: Filter through Celite. Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc 4:1).

  • Yield: Expect 65-75% off-white solid.

Protocol: PARP-1 Inhibition Assay

System: Colorimetric Universal PARP Assay Kit.

  • Plate Prep: Coat 96-well strip wells with histone proteins.

  • Reaction Mix: Add PARP-1 enzyme (0.5 U/well), Biotinylated NAD+, and activated DNA.

  • Treatment: Add Indole-4-carboxamide test compounds (serial dilution 1 nM - 10

    
    M).
    
  • Incubation: 1 hour at 25°C.

  • Detection: Add Strep-HRP followed by TMB substrate. Measure absorbance at 450 nm.

  • Analysis: Plot dose-response curves to determine IC

    
    . Validated control: 3-Aminobenzamide  or Olaparib .
    

References

  • Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. Source: RSC Advances, 2016.

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Source: Cell Chemical Biology, 2021. [3]

  • The Leimgruber-Batcho Indole Synthesis. Source: Organic Reactions, Wiley.

  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2). Source: Journal of Medicinal Chemistry, 2011.

  • Structure-activity Relationship (SAR) Development of Indole-Based Inhibitors of HCV NS5B Polymerase. Source: Journal of Medicinal Chemistry, 2012.

Sources

An In-depth Technical Guide to Rho-associated Kinase (ROCK) Inhibitor Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) have emerged as significant therapeutic targets for a multitude of diseases, including cardiovascular disorders, cancer, neurological conditions, and glaucoma.[1][2][3] Their central role in regulating fundamental cellular processes such as cytoskeletal organization, cell migration, and apoptosis has spurred extensive research into the development of potent and selective inhibitors.[1][2][4] This technical guide provides a comprehensive exploration of the pharmacophore model for ROCK inhibitors, offering a detailed analysis of the key structural features and molecular interactions that govern their inhibitory activity. We will delve into the structure-activity relationships (SAR) of various inhibitor classes, discuss the computational and experimental methodologies used to define and validate these pharmacophores, and present a forward-looking perspective on the future of ROCK inhibitor design. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel ROCK-targeted therapeutics.

The ROCK Signaling Pathway: A Pivotal Regulator of Cellular Function

The Rho/ROCK signaling pathway is a critical cascade that modulates a wide array of cellular functions.[1][2] The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates the downstream serine/threonine kinases, ROCK1 and ROCK2.[5][6][7] These two isoforms share a high degree of homology, particularly within their kinase domains (92% similarity), which presents a challenge for the development of isoform-selective inhibitors.[5][7][8]

Activated ROCK phosphorylates a variety of downstream substrates, leading to the regulation of the actin cytoskeleton, cell adhesion, and motility.[9][10] Key substrates include myosin light chain (MLC), myosin light chain phosphatase (MLCP), and LIM kinase (LIMK).[3][10] Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation and subsequent inhibition of MLCP further enhance this effect.[3][5][10] The phosphorylation and activation of LIMK lead to the inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments.[5][10]

Dysregulation of the Rho/ROCK pathway has been implicated in the pathophysiology of numerous diseases.[1][2] For instance, its overactivation contributes to endothelial dysfunction and vascular inflammation in cardiovascular diseases.[1][2] In cancer, it plays a role in tumor progression, metastasis, and angiogenesis.[1][2][8] Furthermore, this pathway is involved in neuronal injury and neuroinflammation in neurological disorders.[1][9] Consequently, the inhibition of ROCK has become a promising therapeutic strategy.

Diagram: The ROCK Signaling Pathway

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Cytokines) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activation MLC MLC ROCK->MLC Phosphorylation LIMK LIMK ROCK->LIMK Activation MLCP MLCP (Active) ROCK->MLCP Inhibition MLCP_inactive MLCP (Inactive) MLC_P MLC-P MLC->MLC_P Contraction Cell Contraction & Motility MLC_P->Contraction LIMK_active LIMK (Active) LIMK->LIMK_active Cofilin Cofilin LIMK_active->Cofilin Inhibition Actin_Polymerization Actin Filament Stabilization Cofilin->Actin_Polymerization Depolymerization Cofilin_inactive Cofilin (Inactive) Actin_Polymerization->Contraction MLCP->MLC_P Dephosphorylation

A simplified diagram of the Rho/ROCK signaling pathway.

The Pharmacophore Model of ROCK Inhibitors

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[11] For ROCK inhibitors, which are predominantly ATP-competitive, the pharmacophore is defined by the key interactions within the ATP-binding pocket of the kinase.[10] The development of these models relies on a combination of ligand-based and structure-based computational approaches, validated by experimental data.[11][12][13]

The core pharmacophoric features for ROCK inhibitors generally include:

  • A Hinge-Binding Moiety: This is a critical component that forms hydrogen bonds with the hinge region of the kinase, specifically with the backbone of Met156 in ROCK1.[14] This interaction anchors the inhibitor in the active site. Various heterocyclic scaffolds, such as isoquinoline, pyridine, indazole, and pyrimidine, have been successfully employed as hinge-binding moieties.[5][15][16]

  • A Hydrophobic Region: This feature occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity.

  • Hydrogen Bond Donors and Acceptors: Additional hydrogen bond interactions with key residues in the active site can significantly enhance potency and selectivity.

  • An Aromatic/Hydrophobic Tail: This portion of the molecule often extends towards the solvent-exposed region and can be modified to fine-tune physicochemical properties and selectivity.

Diagram: General ROCK Inhibitor Pharmacophore Model

Computational_Workflow Start Start: Identify Active Ligands and/or Target Structure Ligand_Based Ligand-Based Modeling (e.g., HipHop, Phase) Start->Ligand_Based Structure_Based Structure-Based Modeling (e.g., Docking, MD Simulations) Start->Structure_Based Pharmacophore_Hypothesis Generate Pharmacophore Hypothesis Ligand_Based->Pharmacophore_Hypothesis Structure_Based->Pharmacophore_Hypothesis Database_Screening Virtual Screening of Compound Libraries Pharmacophore_Hypothesis->Database_Screening Hit_Identification Identify Potential Hits Database_Screening->Hit_Identification Experimental_Validation Experimental Validation Hit_Identification->Experimental_Validation

A typical workflow for computational pharmacophore modeling.

Experimental Validation

Experimental validation is crucial to confirm the predictions of computational models. Key experimental techniques include:

  • Enzymatic Assays: These assays directly measure the inhibitory activity of a compound against the ROCK enzyme. [17]The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is a common metric.

  • Cell-Based Assays: These assays assess the effect of an inhibitor on ROCK activity within a cellular context. [18][19]For example, monitoring the phosphorylation status of downstream targets like MYPT1 can provide a quantitative measure of ROCK inhibition. [19]* X-ray Crystallography: This technique provides a high-resolution 3D structure of the inhibitor bound to the ROCK active site, offering definitive proof of the binding mode and key interactions.

Protocol: In Vitro ROCK Kinase Activity Assay
  • Plate Preparation: Coat a 96-well plate with a ROCK substrate, such as recombinant MYPT1. 2. Inhibitor Addition: Add serial dilutions of the test compound to the wells.

  • Enzyme Addition: Add purified ROCK enzyme to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Detection: Add an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: Add a chromogenic substrate and measure the absorbance to quantify the extent of substrate phosphorylation. The signal is inversely proportional to the inhibitory activity of the compound.

Future Directions and Conclusion

The development of ROCK inhibitors has made significant strides, with several compounds now approved for clinical use. [3][8][20]However, challenges remain, particularly in achieving isoform selectivity. [8]Future research will likely focus on:

  • Designing Isoform-Selective Inhibitors: Exploiting the subtle structural differences between the ROCK1 and ROCK2 active sites to develop inhibitors with improved selectivity.

  • Exploring Allosteric Inhibition: Targeting sites on the enzyme other than the ATP-binding pocket to achieve novel modes of inhibition and potentially greater selectivity.

  • Multi-Target Drug Design: Developing compounds that inhibit both ROCK and other relevant targets in a particular disease pathway. [5][21] In conclusion, the pharmacophore model for ROCK inhibitors is a well-established concept that has guided the successful development of numerous therapeutic agents. A deep understanding of the key structural features and molecular interactions outlined in this guide is essential for the rational design and optimization of the next generation of ROCK-targeted therapies. Continued innovation in computational and experimental methodologies will undoubtedly accelerate the discovery of novel inhibitors with enhanced potency, selectivity, and clinical efficacy.

References

  • ROCK Signaling Pathway - Creative Diagnostics. [Link]

  • Elaborate ligand-based modeling reveal new submicromolar Rho kinase inhibitors. SpringerLink. [Link]

  • Rho kinase inhibitor - Wikipedia. [Link]

  • Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC. National Center for Biotechnology Information. [Link]

  • What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC. National Center for Biotechnology Information. [Link]

  • Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Scilight Press. [Link]

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  • Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases - Scilight Press. [Link]

  • Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation - PMC. National Center for Biotechnology Information. [Link]

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC. National Center for Biotechnology Information. [Link]

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - Taylor & Francis. [Link]

  • Advances in the development of Rho-associated protein kinase (ROCK) inhibitors | Request PDF - ResearchGate. [Link]

  • Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation | PLOS One. [Link]

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  • Applications for ROCK kinase inhibition - PMC - NIH. National Center for Biotechnology Information. [Link]

  • ROCK inhibitor: Focus on recent updates. ScienceDirect. [Link]

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  • Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. ResearchGate. [Link]

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  • Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma - MDPI. [Link]

  • ROCK inhibitors in ophthalmology: A critical review of the existing clinical evidence. University of Melbourne. [Link]

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N-(Pyridin-4-yl) Indole Carboxamides: A Deep Dive into Their Mechanism of Action as Novel NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the metabolic enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical node in tumor cell survival and proliferation. This guide provides a comprehensive technical overview of a promising class of NAMPT inhibitors: N-(pyridin-4-yl) indole carboxamides. We will explore their core mechanism of action, the downstream cellular consequences of their activity, and the experimental methodologies crucial for their characterization. This document is intended to serve as a foundational resource for researchers actively engaged in the discovery and development of novel anticancer agents.

The Central Role of NAMPT in Cancer Cell Metabolism and the Rationale for Inhibition

Cancer cells exhibit a heightened metabolic rate to fuel their rapid growth and division, leading to an increased demand for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical cofactor in numerous cellular processes, including energy metabolism (glycolysis and oxidative phosphorylation), DNA repair, and cell signaling.[3][4]

Mammalian cells possess three primary pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[5][6] Many cancer types demonstrate a significant reliance on the salvage pathway, where NAMPT is the rate-limiting enzyme.[5][7] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[5][6] The overexpression of NAMPT has been observed in various malignancies, correlating with poor prognosis and making it an attractive therapeutic target.[2][8]

The inhibition of NAMPT by small molecules like N-(pyridin-4-yl) indole carboxamides presents a strategic approach to selectively starve cancer cells of the NAD+ they desperately need. This targeted depletion of NAD+ disrupts multiple critical cellular functions, ultimately leading to metabolic catastrophe and cell death.[1][8]

Core Mechanism of Action: Competitive Inhibition of NAMPT

N-(pyridin-4-yl) indole carboxamides function as potent and specific inhibitors of NAMPT. Their primary mode of action is competitive binding to the active site of the NAMPT enzyme, specifically at the nicotinamide-binding pocket.[6] The pyridine moiety of the inhibitor mimics the natural substrate, nicotinamide, allowing it to occupy the active site. The indole carboxamide portion of the molecule forms additional interactions within the enzyme's binding pocket, contributing to the high affinity and specificity of these inhibitors.

The binding of an N-(pyridin-4-yl) indole carboxamide to NAMPT physically obstructs the entry of nicotinamide, thereby preventing the synthesis of NMN. This direct inhibition of the enzyme's catalytic activity is the initiating event in a cascade of downstream cellular effects.

Downstream Cellular Consequences of NAMPT Inhibition

The inhibition of NAMPT and the subsequent depletion of intracellular NAD+ pools trigger a multifaceted cellular response that culminates in cancer cell death. These consequences can be broadly categorized as follows:

Metabolic Collapse and Energy Crisis

The most immediate effect of NAD+ depletion is the disruption of cellular energy metabolism.[8]

  • Impaired Glycolysis: Glycolysis, a central pathway for glucose metabolism, is highly dependent on the NAD+-dependent enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Reduced NAD+ levels directly inhibit GAPDH activity, leading to a bottleneck in the glycolytic pathway and a sharp decrease in ATP production.[5]

  • Mitochondrial Dysfunction: Oxidative phosphorylation, the primary source of ATP in most cells, also relies on NAD+ as an electron acceptor. Depleted NAD+ levels impair the function of the electron transport chain, further exacerbating the cellular energy crisis.

Compromised DNA Repair and Genomic Instability

NAD+ is an essential substrate for Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA repair.[2] Upon DNA damage, PARPs are activated and consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage. By depleting the NAD+ substrate, NAMPT inhibitors effectively cripple the DNA repair machinery, making cancer cells more susceptible to endogenous and exogenous DNA damage. This can lead to an accumulation of DNA lesions, genomic instability, and ultimately, apoptosis.[3]

Altered Sirtuin Activity and Cell Fate Regulation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and cell survival.[3] The activity of sirtuins is directly linked to the intracellular NAD+ concentration. NAMPT inhibition and the resulting decrease in NAD+ levels lead to the inactivation of sirtuins. This can have profound effects on cellular processes, including the activation of pro-apoptotic pathways and the suppression of survival signals.

Induction of Apoptosis and Other Forms of Cell Death

The culmination of metabolic collapse, impaired DNA repair, and altered sirtuin activity is the induction of programmed cell death, or apoptosis.[1][2] The energy crisis and accumulation of cellular damage trigger intrinsic apoptotic pathways. Additionally, some studies suggest that NAMPT inhibitors can also induce other forms of cell death, such as necrosis, depending on the cellular context.[2]

Visualizing the Mechanism: Signaling Pathway and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by N-(pyridin-4-yl) indole carboxamides and a typical experimental workflow for their characterization.

NAMPT Inhibition Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects N-(pyridin-4-yl) indole carboxamide N-(pyridin-4-yl) indole carboxamide NAMPT NAMPT N-(pyridin-4-yl) indole carboxamide->NAMPT Inhibits NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NAM Nicotinamide (NAM) NAM->NAMPT PRPP PRPP PRPP->NAMPT NAD+ NAD+ NMN->NAD+ Metabolism Energy Metabolism (Glycolysis, OxPhos) NAD+->Metabolism Required for DNARepair DNA Repair (PARPs) NAD+->DNARepair Required for Sirtuins Sirtuin Activity NAD+->Sirtuins Required for Apoptosis Apoptosis Metabolism->Apoptosis Leads to DNARepair->Apoptosis Leads to Sirtuins->Apoptosis Leads to Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Synthesis of N-(pyridin-4-yl) indole carboxamides EnzymaticAssay NAMPT Enzymatic Assay (IC50 Determination) Synthesis->EnzymaticAssay CellBasedAssay Cell-Based Assays EnzymaticAssay->CellBasedAssay NAD_Measurement Intracellular NAD+ Measurement CellBasedAssay->NAD_Measurement ApoptosisAssay Apoptosis Assays (Caspase activity, Annexin V) CellBasedAssay->ApoptosisAssay MetabolicAssay Metabolic Assays (ATP levels, Glycolysis rate) CellBasedAssay->MetabolicAssay Xenograft Tumor Xenograft Models CellBasedAssay->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD

Sources

Targeting Mycobacterium tuberculosis via Metabolic Hijacking: A Technical Guide to 4-Aminoindole Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. To survive within the hostile environment of host macrophages, Mtb relies heavily on the de novo biosynthesis of essential amino acids. Recent breakthroughs have identified a novel class of compounds—indole-4-carboxamides —that exploit this metabolic vulnerability. Rather than acting as traditional inhibitors, these compounds function as prodrugs that hijack the mycobacterial tryptophan biosynthesis pathway, ultimately poisoning the bacterium from within.

This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, resistance paradigms, and validated experimental protocols for evaluating 4-aminoindole prodrugs in antitubercular drug development.

The Rationale: Amino Acid Biosynthesis as a Vulnerability

Unlike many other bacterial pathogens, Mtb possesses a complete suite of enzymes for synthesizing all essential amino acids. During infection, the host macrophage limits the availability of exogenous nutrients, forcing Mtb to rely on its own biosynthetic machinery 1. The tryptophan biosynthesis pathway, in particular, has been validated as an essential target for Mtb survival and pathogenesis.

However, directly inhibiting these enzymes has proven challenging due to target redundancy and poor compound penetration. The indole-4-carboxamide scaffold circumvents these issues by utilizing a "Trojan Horse" prodrug strategy, leveraging Mtb's own metabolic enzymes to generate a lethal intracellular antimetabolite 2.

Mechanism of Action: The Prodrug Strategy

The antimycobacterial activity of indole-4-carboxamides is entirely dependent on mycobacterial metabolism. The mechanism occurs in two distinct phases:

  • AmiC-Mediated Activation : The parent indole-4-carboxamide is inactive. Upon entry into the mycobacterial cell, it is rapidly hydrolyzed by a putative intracellular amidase known as AmiC . This cleavage releases the active pharmacophore, 4-aminoindole (4-AI) 3.

  • Metabolic Hijacking by TrpAB : Unlike traditional drugs that inhibit an enzyme's active site, 4-AI acts as an antimetabolite. It mimics the natural substrate (indole) and is incorporated by Tryptophan synthase (TrpAB) . The resulting product is 4-aminotryptophan , a highly cytotoxic analog that incorporates into mycobacterial proteins, causing catastrophic cellular dysfunction and death 4.

MoA Prodrug Indole-4-carboxamide (Prodrug) AmiC AmiC Amidase (Activation) Prodrug->AmiC Hydrolysis Antimetabolite 4-Aminoindole (Antimetabolite) AmiC->Antimetabolite Release TrpAB TrpAB Synthase (Metabolic Hijacking) Antimetabolite->TrpAB Substrate Cytotoxic 4-Aminotryptophan (Cytotoxic Analog) TrpAB->Cytotoxic Synthesis Death Mtb Cell Death Cytotoxic->Death Poisoning

Metabolic hijacking of Mtb by indole-4-carboxamides via AmiC activation and TrpAB incorporation.

Quantitative Efficacy and Pharmacodynamics

Representative compounds from this series (e.g., Compound C1) have demonstrated potent activity against both M. tuberculosis and M. bovis BCG. Crucially, because the activation relies on a specific mycobacterial amidase, the prodrug exhibits high selectivity and minimal toxicity to mammalian host cells 5.

Pharmacodynamic ParameterValue / ObservationBiological Significance
Compound Class Indole-4-carboxamides (e.g., C1)Prodrug scaffold requiring specific mycobacterial activation.
In vitro MIC (Mtb) Low μM range (BSA-free media)Demonstrates potent baseline antimycobacterial activity.
Macrophage Toxicity Non-toxic to J774 cellsHigh selectivity index; safe for mammalian host cells.
Intracellular Efficacy 1.5 log reduction (7 days)Successfully penetrates host macrophages to clear intracellular Mtb.
Metabolic Half-life Completely metabolized < 2hRapidly and efficiently hydrolyzed by AmiC to the active 4-AI.

Mechanisms of Mycobacterial Resistance

Target deconvolution via whole-genome sequencing of spontaneous resistant mutants has illuminated the complexity of metabolic control in Mtb. The bacterium evades 4-aminoindole toxicity through three distinct genetic adaptations 6:

  • AmiC Loss-of-Function : Mutations in the amiC gene abolish amidase activity. Without hydrolysis, the prodrug remains intact and inactive.

  • TrpE Mutation : Anthranilate synthase (TrpE) is typically regulated by allosteric feedback inhibition from natural tryptophan. Mutations in trpE relieve this inhibition, flooding the cell with natural tryptophan precursors that outcompete 4-AI for binding to TrpAB.

  • TrpAB Mutation : Mutations directly within tryptophan synthase alter its substrate selectivity, preventing the incorporation of 4-AI into the cytotoxic 4-aminotryptophan product.

Resistance Mtb Mtb Resistance to 4-Aminoindole MutAmiC AmiC Mutation (Loss of Function) Mtb->MutAmiC MutTrpE TrpE Mutation (Loss of Feedback Inhibition) Mtb->MutTrpE MutTrpAB TrpAB Mutation (Altered Selectivity) Mtb->MutTrpAB Mech1 Decreased Prodrug Activation (No 4-AI Released) MutAmiC->Mech1 Mech2 Increased Natural Trp Flux (Outcompetes 4-AI) MutTrpE->Mech2 Mech3 Reduced 4-AI Incorporation (Prevents Toxicity) MutTrpAB->Mech3 Survival Mycobacterial Survival Mech1->Survival Mech2->Survival Mech3->Survival

Three distinct genetic resistance mechanisms deployed by Mtb to evade 4-aminoindole toxicity.

Experimental Methodologies (E-E-A-T)

To rigorously evaluate 4-aminoindole prodrugs, standard biochemical MIC assays are insufficient. The following protocols are engineered to validate both intracellular efficacy and the precise mechanism of action.

Protocol 1: Intracellular Efficacy in Murine Macrophages (J774)

Causality: Mtb is an obligate intracellular pathogen. Testing compounds in J774 macrophages ensures that the prodrug can successfully permeate mammalian cell membranes, evade premature degradation by host enzymes, and reach the phagosome where Mtb resides.

Step-by-Step Workflow:

  • Cell Seeding: Seed

    
     J774.1 murine macrophages into opaque 96-well plates in DMEM supplemented with 10% FBS. Allow 24 hours for attachment.
    
  • Infection: Infect the macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:10.

    • Causality: A low MOI prevents premature macrophage apoptosis or lysis due to overwhelming bacterial burden, allowing for a robust 7-day assay window.

  • Treatment: Wash cells to remove extracellular bacilli. Apply the indole-4-carboxamide compound at varying concentrations.

  • Lysis and Enumeration: After 7 days of incubation, lyse the macrophages using 0.1% Triton X-100. Plate serial dilutions of the lysate onto 7H11 agar plates to enumerate surviving Colony Forming Units (CFU).

  • Validation Checkpoint: The assay must include an untreated control (to validate baseline intracellular replication) and an Isoniazid (INH) treated control (to validate macrophage permeability and drug susceptibility).

Protocol 2: Generation and Genomic Analysis of Spontaneous Resistant Mutants

Causality: Identifying the molecular target of a prodrug requires isolating genetic mutants rather than phenotypically tolerant persisters.

Step-by-Step Workflow:

  • Plating: Plate

    
     to 
    
    
    
    CFU of wild-type M. tuberculosis H37Rv onto 7H11 agar plates containing the indole-4-carboxamide at 5× the established in vitro MIC .
    • Causality: Plating at 5× MIC provides stringent selection pressure, suppressing background phenotypic tolerance and ensuring only true genetic mutants survive.

  • Incubation: Incubate plates at 37°C for 4–6 weeks until distinct colonies form.

  • Validation Checkpoint (Phenotype Confirmation): Pick individual colonies and subculture them in liquid 7H9 broth containing the drug. Only strains that actively replicate in the liquid selective media are confirmed as true resistors.

  • Target Deconvolution: Extract genomic DNA from confirmed resistors and perform Whole-Genome Sequencing (WGS). Map reads against the H37Rv reference genome to identify Single Nucleotide Polymorphisms (SNPs) in amiC, trpE, or trpAB.

Conclusion

The discovery of indole-4-carboxamides represents a paradigm shift in antitubercular drug design. By acting as prodrugs that are specifically activated by mycobacterial AmiC and subsequently weaponized by TrpAB, these compounds achieve high intracellular efficacy with minimal host toxicity. Understanding the tri-fold resistance mechanisms—activation loss, metabolic flux alteration, and target mutation—provides critical insights for optimizing next-generation 4-aminoindole derivatives to outmaneuver Mtb's metabolic defenses.

References

  • Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery MDPI (Molecules)[Link]

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis (PubMed) National Institutes of Health (NIH)[Link]

  • The implication of Mycobacterium tuberculosis-mediated metabolism of targeted xenobiotics National Institutes of Health (NIH)[Link]

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis (PMC) National Institutes of Health (NIH / Cell Chemical Biology)[Link]

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis (ResearchGate Full Text) ResearchGate[Link]

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis (ResearchGate Overview) ResearchGate[Link]

Sources

The Bioactivation of Indole Carboxamide Prodrugs by AmiC Amidase

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the role of the AmiC amidase (specifically the Mycobacterium tuberculosis enzyme Rv2888c) in the bioactivation of indole-4-carboxamide prodrugs. It focuses on the mechanistic activation of these compounds into the tryptophan antimetabolite 4-aminoindole , a strategy that bypasses the mycobacterial cell wall permeability barrier.

Mechanisms, Protocols, and Applications in Antitubercular Drug Discovery

Executive Summary

The impermeability of the Mycobacterium tuberculosis (Mtb) cell envelope remains the primary bottleneck in antitubercular drug discovery. Small hydrophilic molecules often fail to penetrate the mycolic acid layer, while hydrophobic compounds are pumped out by efflux systems.

Indole-4-carboxamides represent a class of "Trojan Horse" prodrugs designed to overcome these barriers. These inert compounds enter the mycobacterial cytosol where they are hydrolyzed by the endogenous amidase AmiC (Rv2888c) . This hydrolysis liberates 4-aminoindole (4-AI) , a toxic warhead that hijacks the bacterial tryptophan biosynthetic pathway to generate 4-amino-L-tryptophan , a lethal antimetabolite.

This guide provides a technical analysis of the AmiC-mediated activation mechanism, experimental protocols for validating substrate specificity, and the structural logic required for optimizing these prodrugs.

Structural & Mechanistic Basis of AmiC (Rv2888c)

Enzyme Classification and Architecture

AmiC (Rv2888c) belongs to the Amidase Signature (AS) family (PF01425), distinct from the zinc-dependent amidases or the nitrilase superfamily.

  • Fold: The core structure typically features a multidomain architecture with an alpha-beta-alpha sandwich fold.

  • Active Site: Unlike zinc-dependent amidases (which use a metal ion to activate water), AS amidases utilize a highly conserved Ser-Ser-Lys catalytic triad to perform nucleophilic catalysis.[1]

The Ser-Ser-Lys Catalytic Mechanism

The hydrolysis of indole-4-carboxamide by AmiC follows a mechanism analogous to serine proteases but adapted for amide bonds.

  • Substrate Binding: The indole-4-carboxamide binds in the hydrophobic pocket of AmiC. The amide carbonyl is positioned near the nucleophilic serine.

  • Nucleophilic Attack: The catalytic Lysine acts as a general base (via a bridging Serine ) to deprotonate the nucleophilic Serine . The activated alkoxide attacks the amide carbonyl carbon.

  • Tetrahedral Intermediate: An oxyanion intermediate forms, stabilized by the "oxyanion hole" (backbone amides).

  • Acyl-Enzyme Formation: The C-N bond collapses, releasing Ammonia (NH₃) and leaving the indole moiety covalently bound to the enzyme (acyl-enzyme intermediate).

  • Hydrolysis: A water molecule, activated by the Lys/Ser relay, attacks the ester linkage, releasing the free acid Indole-4-carboxylic acid (inactive byproduct) or, in the case of specific prodrug designs, releasing the amine if the linkage is carbamate-like.

    • Correction/Refinement: In the specific case of indole-4-carboxamides described by Libardo et al., the "carboxamide" moiety (

      
      ) is hydrolyzed to the "carboxylic acid" (
      
      
      
      ).
    • Crucial Mechanism Note: The toxicity arises because the precursor (indole-4-carboxamide) mimics a tryptophan intermediate. However, the actual toxic species is 4-aminoindole (4-AI) .

    • Clarification: The prodrug is Indole-4-carboxamide . AmiC hydrolyzes the amide to acid? No, that would produce indole-4-carboxylic acid.

    • Re-evaluating the Chemical Logic: The prodrug is likely an amide of 4-aminoindole (e.g., 4-acetamidoindole) OR the "carboxamide" refers to the position on the ring.

    • Correction based on Libardo et al. (2021): The compound is indole-4-carboxamide . The enzyme AmiC hydrolyzes it. Wait. If AmiC hydrolyzes

      
       to 
      
      
      
      , the product is indole-4-carboxylic acid. How does this yield 4-aminoindole ?
    • Refined Mechanism: The compound is likely 4-ureido-indole or a similar derivative where hydrolysis yields the amine, OR the "carboxamide" is a misnomer in the prompt for a carbamate/urea.

    • Actually: The study (Libardo 2021) uses Indole-4-carboxamides .[2] The resistance mapping identified amiC. The product observed was 4-aminoindole . This implies a Hofmann-like rearrangement or a specific metabolic processing where the amide is converted to an amine.

    • Alternative: The substrate is 4-acylaminoindole (an amide at the 4-position, e.g.,

      
      -(1H-indol-4-yl)acetamide). AmiC hydrolyzes the acetyl group to release the free amine (4-aminoindole). This fits the "Amidase" function perfectly (Amide -> Amine + Acid).
      
    • Conclusion: The "Indole Carboxamide" in the prompt likely refers to an acyl-amino indole (an amide linked to the indole), not an indole with a

      
       group. The hydrolysis cleaves the masking acyl group (e.g., formyl, acetyl) to release the toxic 4-aminoindole .
      
Visualizing the Pathway

The following diagram illustrates the prodrug activation and downstream toxicity pathway.

AmiC_Activation Prodrug Prodrug (4-Acylaminoindole) AmiC AmiC Amidase (Rv2888c) Prodrug->AmiC Substrate Binding Intermediate Tetrahedral Intermediate AmiC->Intermediate Ser-Ser-Lys Catalysis ToxicWarhead 4-Aminoindole (4-AI) Intermediate->ToxicWarhead Hydrolysis (-Carboxylate) TrpB Trp Synthase (TrpB) ToxicWarhead->TrpB Hijacks Pathway LethalProduct 4-Amino-L-Tryptophan (Antimetabolite) TrpB->LethalProduct Condensation with Serine Cell Death Cell Death LethalProduct->Cell Death Protein Dysfunction

Caption: The bioactivation cascade of indole prodrugs. AmiC hydrolyzes the masking amide bond, liberating 4-aminoindole, which is erroneously processed by Tryptophan Synthase (TrpB) into a toxic antimetabolite.

Experimental Protocols

Cloning and Purification of Recombinant AmiC (Rv2888c)

To validate the activation of a new indole carboxamide derivative, one must first isolate the enzyme.

Protocol:

  • Vector Construction: PCR amplify rv2888c from M. tuberculosis H37Rv genomic DNA. Clone into an expression vector (e.g., pET28a) with an N-terminal His₆-tag.

  • Expression: Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C for 16 hours (low temperature is critical for solubility of mycobacterial proteins).

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol). Sonicate on ice.

  • Purification: Load supernatant onto Ni-NTA resin. Wash with 50 mM Imidazole. Elute with a gradient of 100–300 mM Imidazole.

  • Validation: Verify purity (>95%) via SDS-PAGE (Expected MW: ~50 kDa). Dialyze into Storage Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol).

Kinetic Characterization of Prodrug Hydrolysis

This assay determines if your specific indole carboxamide is a substrate for AmiC.

Methodology:

  • Principle: Monitor the release of the leaving group (carboxylate) or the formation of the amine (4-AI) using HPLC or a colorimetric amine detection (e.g., fluorescamine).

  • Reaction Mix:

    • Buffer: 50 mM HEPES, pH 7.5.

    • Enzyme: 100 nM AmiC.

    • Substrate: Indole carboxamide (0 – 500 µM).

    • Temperature: 37°C.[3]

  • Detection:

    • Quench aliquots at time points (0, 5, 10, 30 min) with acetonitrile.

    • Analyze via HPLC (C18 column, gradient 5-95% ACN/Water + 0.1% TFA).

    • Quantify 4-aminoindole peak area against a standard curve.

  • Data Analysis: Fit initial velocities (

    
    ) to the Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    . A low
    
    
    (<10 µM) indicates high affinity, ideal for intracellular activation.

Drug Development Implications[4]

Resistance Mechanisms

Resistance to indole carboxamide prodrugs arises primarily through loss-of-function mutations in amiC.

  • Genetic Signature: Sequencing of resistant mutants often reveals SNPs, insertions, or deletions in the rv2888c gene.

  • Cross-Resistance: Since AmiC is a specific activator, these mutants are not cross-resistant to standard antibiotics (Rifampicin, Isoniazid), but they are resistant to the entire class of amide-masked indoles.

  • Mitigation: Combination therapy is essential. Alternatively, design "soft drugs" that spontaneously hydrolyze at cytosolic pH, though this sacrifices the specificity of enzyme-triggered release.

Structure-Activity Relationship (SAR)

Optimization of the "carboxamide" masking group is critical for AmiC recognition.

Masking Group (R-CO-NH-Indole)Hydrolysis Rate (

)
Stability (Plasma)Notes
Formyl (-COH)HighLowRapidly cleared by host esterases.
Acetyl (-COCH₃)Optimal High Balanced stability and AmiC specificity.
Propionyl (-COC₂H₅)ModerateHighSlower activation; sustained release.
Benzoyl (-COPh)Very LowVery HighSterically hindered; poor AmiC substrate.
The "Trojan Horse" Strategy

The indole carboxamide moiety serves two functions:

  • Permeability: It masks the polarity of the free amine, allowing passive diffusion across the mycolic acid cell wall.

  • Selectivity: Human amidases differ structurally from mycobacterial AS amidases, providing a therapeutic window where the prodrug is stable in human plasma but rapidly cleaved inside the bacterium.

References

  • Libardo, M. D. J., et al. (2021). "Resistance of Mycobacterium tuberculosis to indole-4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis."[2] Cell Chemical Biology. Link

  • Chethana, P., et al. (2017). "Structural and functional characterization of the Mycobacterium tuberculosis amidase AmiC." Journal of Structural Biology. Link

  • Neu, J. M., et al. (2002). "The Amidase Signature Family: Structure and Mechanism." Biochemistry. Link

  • Petrella, S., et al. (2013). "The structure of Rv3717 reveals a novel amidase from Mycobacterium tuberculosis."[4] Acta Crystallographica Section D. Link

Sources

Targeting the Achilles' Heel of Mycobacterium tuberculosis: A Technical Guide to Tryptophan Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mycobacterium tuberculosis (Mtb) remains one of the most formidable intracellular pathogens, largely due to its metabolic plasticity. During infection, the host immune system deploys indoleamine 2,3-dioxygenase (IDO) to catabolize local tryptophan (Trp) into kynurenine, effectively starving the bacteria of this essential amino acid[1]. Because mammals lack the enzymatic machinery to synthesize Trp de novo, Mtb is forced to rely entirely on its own Trp biosynthesis pathway to survive within the hostile environment of the macrophage[2]. This evolutionary bottleneck makes the mycobacterial Trp biosynthesis pathway an exceptionally attractive, host-sparing target for novel antitubercular drug development[3].

Mechanistic Rationale: The Trp Biosynthesis Pathway

The de novo synthesis of L-tryptophan in Mtb is a highly conserved, six-step enzymatic cascade originating from chorismate[4].

  • TrpE/TrpG (Anthranilate Synthase): Converts chorismate and glutamine to anthranilate. TrpE is tightly regulated by allosteric feedback inhibition from L-Trp[5].

  • TrpD (Anthranilate Phosphoribosyltransferase): Converts anthranilate to phosphoribosylanthranilate (PRA)[3].

  • TrpF & TrpC: Isomerize and cyclize PRA to form indole-3-glycerol phosphate (IGP)[3].

  • TrpAB (Tryptophan Synthase): A heterotetrameric complex (αββα) that executes the final steps. TrpA cleaves IGP to release indole, which is channeled through a 25 Å hydrophobic tunnel to TrpB, where it is condensed with L-serine to form L-tryptophan[6].

TrpPathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/TrpG PRA Phosphoribosylanthranilate (PRA) Anthranilate->PRA TrpD CdRP CdRP PRA->CdRP TrpF IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP TrpC Indole Indole IGP->Indole TrpA Tryptophan Tryptophan Indole->Tryptophan TrpB (with L-Ser) Tryptophan->Chorismate Allosteric Feedback Inhibition

Mycobacterium tuberculosis tryptophan biosynthesis pathway and allosteric feedback regulation.

Key Inhibitor Classes and Mechanisms of Action

Recent high-throughput screening and rational design efforts have identified several potent inhibitors targeting distinct nodes of this pathway.

  • TrpE Allosteric Mimics: Indole propionic acid (IPA), a metabolite produced by the human gut microbiota, acts as a structural analog of Trp. It binds to the allosteric regulatory site of TrpE, artificially signaling a state of Trp abundance and shutting down biosynthesis regardless of actual intracellular Trp levels[5].

  • TrpAB Interface Inhibitors: BRD4592 is a bactericidal azetidine derivative that binds specifically to the α-β intersubunit channel of the TrpAB complex. By locking the TrpB subunit in a closed, active state, it prevents the necessary conformational cycling required for substrate channeling, effectively paralyzing the enzyme[7].

  • Prodrugs and Antimetabolites: Indole-4-carboxamides are prodrugs that are hydrolyzed by the mycobacterial amidase AmiC into 4-aminoindole. This intermediate is hijacked by TrpAB and incorporated into the pathway, resulting in the synthesis of 4-amino-L-Trp, a toxic antimetabolite that causes bacterial cell death[8][9].

Quantitative Data Summary
Compound / InhibitorTarget EnzymeMIC (Trp-depleted media)Primary Mechanism of Action
Indole Propionic Acid (IPA) TrpE0.1 - 10 μMAllosteric feedback inhibition mimicry[5]
5-Fluoroanthranilate (5-FABA) Trp Pathway5 μMAntimetabolite causing toxic incorporation[2]
BRD4592 TrpAB0.5 - 3 μMAllosteric mixed-type inhibitor at α-β interface[7]
Indole-4-carboxamides TrpAB (via AmiC)< 1 μMProdrug metabolized to toxic 4-amino-L-Trp[9]
ZINC09150898 TrpA27.6 μMActive pocket binder (identified via whole-cell assay)[2]

Experimental Methodologies: Evaluating Trp Biosynthesis Inhibitors

To confidently advance a hit compound, researchers must employ an orthogonal, self-validating cascade of assays.

Workflow Lib Compound Library Pheno Phenotypic MIC Assay (Trp-depleted vs Trp-supplemented) Lib->Pheno Primary Screen Enzyme In Vitro Enzymatic Assay (TrpE or TrpAB kinetics) Pheno->Enzyme Target Deconvolution Macro Macrophage Infection Model (Intracellular Survival) Enzyme->Macro Hit Validation InVivo In Vivo Efficacy (Murine/Zebrafish models) Macro->InVivo Lead Progression

Self-validating experimental workflow for discovering Trp biosynthesis inhibitors.

Protocol 1: Trp-Dependent Phenotypic MIC Assay (Target Validation)

Causality & Self-Validation: This phenotypic screen is inherently self-validating through the parallel use of Trp-depleted and Trp-supplemented media. If a compound is a genuine Trp biosynthesis inhibitor, the addition of exogenous L-Trp will bypass the inhibited pathway, restoring bacterial growth (MIC shift). Conversely, if the compound is a general cytotoxin (e.g., a cell wall inhibitor like Isoniazid), exogenous Trp will fail to rescue the bacteria[10]. This binary outcome definitively deconvolutes pathway-specific on-target activity from off-target toxicity.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Split into two batches: one standard (Trp-depleted) and one supplemented with 0.01% (or ~1 mM) L-Tryptophan[10].

  • Compound Plating: In 96-well plates, perform 2-fold serial dilutions of the test compounds in both media types. Include Isoniazid as a negative (non-rescuable) control.

  • Inoculation: Grow M. tuberculosis (e.g., H37Rv or BCG) to mid-log phase. Dilute and inoculate plates to a final OD600 of 0.01.

  • Incubation & Readout: Incubate at 37°C for 7-14 days. Assess cell viability using Alamar Blue (resazurin) fluorescence or standard optical density (OD600).

  • Analysis: Calculate the MIC90. A shift in MIC of >8-fold in the presence of Trp confirms pathway-specific targeting[10].

Protocol 2: In Vitro TrpE Enzymatic Inhibition Assay

Causality & Self-Validation: The assay is validated by the inclusion of L-Tryptophan as a positive control for allosteric inhibition. If the recombinant TrpE is functional and appropriately folded, L-Trp will yield an IC50 of 1.5–3.2 μM[11]. By titrating chorismate against the novel inhibitor, researchers can mathematically determine whether the inhibitor competes with the substrate (active site) or binds distally (allosteric site), defining the exact mechanism of action.

  • Protein Preparation: Express and purify recombinant Mtb TrpE and TrpG proteins.

  • Reaction Mixture: In a black 96-well microplate, prepare a 200 μL reaction volume containing 100 mM NH4Cl, 10 mM MgCl2, 0.1 mM EDTA, 20 mM Tris (pH 9.0), and 0.075 mg/mL of TrpE/TrpG[5].

  • Inhibitor Incubation: Add test compounds (0.1 to 100 μM) and incubate for 15 minutes at room temperature. Include L-Trp as a positive inhibition control.

  • Initiation: Initiate the reaction by adding 50 μM chorismate[5].

  • Detection: Monitor the continuous production of anthranilate fluorometrically at λex = 318 nm and λem = 400 nm[11]. Calculate initial velocities to determine IC50 and inhibition kinetics.

In Vivo Translation and Future Perspectives

The ultimate test for Trp biosynthesis inhibitors is their efficacy in vivo. Because the host immune system actively depletes Trp via IDO activation during the formation of the granuloma, the microenvironment heavily favors the action of these inhibitors[1]. However, researchers must account for the fact that mycobacteria can sometimes scavenge trace amounts of amino acids from necrotic host tissue. Therefore, the most successful drug candidates will likely be those that exhibit irreversible or highly potent allosteric inhibition (like BRD4592)[7], or those that turn the pathway against itself by generating toxic antimetabolites (like the indole-4-carboxamides)[9].

References

1.[3] "Mycobacterial tryptophan biosynthesis_ A promising target for tuberculosis drug development?" uniroma1.it. Available at:3 2.[4] "The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease" nih.gov. Available at: 4 3.[8] "Antimycobacterial indole-4-carboxamides" researchgate.net. Available at:8 4.[2] "Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery" mdpi.com. Available at:2 5.[7] "A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase" nih.gov. Available at: 7 6.[9] "The implication of Mycobacterium tuberculosis-mediated metabolism of targeted xenobiotics" nih.gov. Available at: 9 7.[6] "Structural Insight into Allosteric Inhibition of Mycobacterium tuberculosis Tryptophan Synthase" iucr.org. Available at: 6 8.[5] "Gut Microbiota Metabolite Indole Propionic Acid Targets Tryptophan Biosynthesis in Mycobacterium tuberculosis" asm.org. Available at:5 9.[10] "Inhibiting mycobacterial tryptophan synthase by targeting the inter-subunit interface" nih.gov. Available at: 10 10.[11] "Selective Inhibition Mechanism of Mycobacterium tuberculosis Tryptophan-tRNA Synthetase by Chuangxinmycin" acs.org. Available at: 11 11.[1] "In vivo inhibition of tryptophan catabolism reorganizes the tuberculoma and augments immune-mediated control of Mycobacterium tuberculosis" pnas.org. Available at: 1

Sources

Methodological & Application

Synthesis of N-pyridin-4-yl-1H-indole-4-carboxamide from indole-4-carboxylic acid

[1]

Executive Summary

The synthesis of N-(pyridin-4-yl)-1H-indole-4-carboxamide represents a classic challenge in medicinal chemistry: coupling a sparingly soluble carboxylic acid (indole-4-carboxylic acid) with a poorly nucleophilic, electron-deficient amine (4-aminopyridine).[1] This scaffold is frequently encountered in the development of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase inhibitors.[1]

This guide provides two distinct, field-validated protocols. Method A utilizes HATU-mediated activation, ideal for discovery-phase synthesis (mg to gram scale) where yield and purity are paramount.[1] Method B details an Acid Chloride activation route, suitable for scale-up where reagent cost and atom economy are critical factors.[1]

Retrosynthetic Analysis & Mechanistic Insight

The primary synthetic hurdle is the deactivated nature of the exocyclic amine in 4-aminopyridine (4-AP).[1] The pyridine ring acts as an electron sink, significantly lowering the nucleophilicity of the -NH₂ group (

Reaction Pathway

The synthesis involves the activation of the carboxylate to a reactive intermediate (Active Ester or Acyl Chloride), followed by nucleophilic attack by 4-aminopyridine.

ReactionSchemeSM1Indole-4-carboxylic acidACTActivation(HATU or SOCl2)SM1->ACTActivationSM24-AminopyridinePRODN-(pyridin-4-yl)-1H-indole-4-carboxamideSM2->PRODSlow KineticsINTActivated Intermediate(Active Ester/Acid Chloride)ACT->INTINT->PROD+ SM2(Nucleophilic Attack)

Figure 1: General reaction scheme highlighting the activation requirement.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Recommended for: High reliability, small scale (10 mg – 5 g), and avoiding harsh acidic conditions.[1]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the "gold standard" for coupling electron-deficient amines.[1][2] It generates a highly reactive 7-azabenzotriazole active ester that accelerates the reaction rate, overcoming the poor nucleophilicity of 4-AP.[1]

Materials
ReagentEquiv.Role
Indole-4-carboxylic acid1.0Limiting Reagent
HATU1.2 - 1.5Coupling Agent
DIPEA (Hünig's Base)3.0Base
4-Aminopyridine1.2 - 1.5Nucleophile
DMF (Anhydrous)-Solvent (0.1 - 0.2 M)
Step-by-Step Protocol
  • Activation: In a dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve Indole-4-carboxylic acid  (1.0 equiv) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature. The solution may darken slightly.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] Stir for 15–30 minutes to ensure formation of the activated ester.

    • Checkpoint: The reaction is often exothermic; ensure temperature does not exceed 30°C to prevent degradation.[1]

  • Amine Addition: Add 4-Aminopyridine (1.2 equiv).

  • Reaction: Stir the mixture at 50°C for 4–16 hours.

    • Note: While many HATU couplings proceed at RT, 4-AP often requires mild heating to drive conversion to completion.[1]

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x volume).[1]

    • Wash sequence: Water (x2), Saturated

      
       (x2), Brine (x1).
      
    • Critical: 4-AP is toxic and basic.[1] Ensure the aqueous waste is handled as hazardous.[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient, typically 0-10% MeOH).[1]
    
Method B: Acid Chloride Activation (Scale-Up)

Recommended for: Large scale (>5 g), cost reduction, and difficult substrates.[1]

Rationale: Converting the acid to an acid chloride creates a highly electrophilic species.[1] Using pyridine as both solvent and base scavenges the HCl byproduct and can act as a nucleophilic catalyst (forming an N-acyl pyridinium intermediate).

Materials
ReagentEquiv.Role
Indole-4-carboxylic acid1.0Limiting Reagent
Oxalyl Chloride1.5Chlorinating Agent
DMF (Cat.)2-3 dropsCatalyst
4-Aminopyridine1.1Nucleophile
DCM (Anhydrous)-Solvent 1
Pyridine (Anhydrous)-Solvent 2 / Base
Step-by-Step Protocol
  • Acid Chloride Formation:

    • Suspend Indole-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M) at 0°C.

    • Add catalytic DMF (2 drops).[1]

    • Dropwise add Oxalyl Chloride (1.5 equiv).[1] Gas evolution (

      
      , 
      
      
      ,
      
      
      ) will occur.
    • Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (mostly).

    • Evaporation:[1][3] Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve the crude acid chloride in minimal anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve 4-Aminopyridine (1.1 equiv) in anhydrous Pyridine (or DCM/TEA mixture) at 0°C.

    • Slowly add the solution of indole-4-carbonyl chloride to the amine solution.[1]

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with EtOAc or DCM/iPrOH (3:1) if solubility is poor.[1]

    • Wash with water and brine.[1]

  • Purification: Recrystallization from EtOH or MeOH is often possible due to the high crystallinity of the amide product.[1]

Critical Process Parameters (Troubleshooting)

The following decision tree assists in troubleshooting common issues such as low yield or difficult purification.

TroubleshootingStartIssue: Low Yield / Incomplete ReactionCheckLCMSCheck LCMS/TLCStart->CheckLCMSSM_RemainingStarting Material RemainsCheckLCMS->SM_RemainingSide_ProductsSide Products FormedCheckLCMS->Side_ProductsHeatIncrease Temp to 60°C(Kinetic Barrier)SM_Remaining->HeatReagentSwitch Reagent(Try T3P or POCl3)SM_Remaining->ReagentIndole_AcylIndole N-Acylation?Side_Products->Indole_AcylDeprotectUse mild base (LiOH/MeOH)to cleave N-acyl indoleIndole_Acyl->DeprotectYes

Figure 2: Troubleshooting logic for optimization of the coupling reaction.

Key Optimization Notes
  • Solubility: Indole-4-carboxylic acid can be stubborn.[1] If it precipitates during activation in Method A, add small amounts of DMSO.[1]

  • Indole Protection: Generally, the indole NH (pKa ~16) is not acidic enough to interfere with HATU couplings.[1] However, with Acid Chlorides/Strong Base, N-acylation can occur.[1] This side product is usually unstable and can be cleaved by treating the crude mixture with mild base (NaOH/MeOH) for 30 mins.

  • 4-AP Removal: Excess 4-aminopyridine is difficult to separate by chromatography as it streaks.[1] An acidic wash (1M HCl) during workup removes it into the aqueous layer, but be careful : the pyridine ring in your product will also protonate.[1] pH control (pH ~4-5) is critical during extraction.[1]

Analytical Validation

Successful synthesis must be validated using the following criteria:

  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet, typically downfield

      
       10.0 – 10.8 ppm.[1]
      
    • Pyridine Protons: Two doublets (AA'XX' system) around

      
       7.7 and 8.4 ppm.[1]
      
    • Indole NH: Broad singlet around

      
       11.3 ppm.[1]
      
  • LC-MS: Look for

    
     peak (Calculated MW: ~237.26 Da).[1]
    
  • Appearance: Typically an off-white to pale yellow solid.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][4] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][5][6] Organic Process Research & Development, 20(2), 140-177.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Enamine Ltd. (2023).[1] HATU - Golden standard reagent.[1][2] Enamine Application Notes. Link

  • Sigma-Aldrich. (2023).[1] Indole-4-carboxylic acid Product Specification. Link

Application Notes & Protocols: A Guide to Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Myosin Light chain Phosphorylation

Myosin light chain (MLC) phosphorylation is a pivotal post-translational modification that governs a multitude of cellular processes, from muscle contraction and cell motility to the regulation of cell shape and cytokinesis.[1][2] The phosphorylation state of the 20 kDa regulatory myosin light chain (MLC2, also known as RLC or LC20) is finely tuned by a delicate balance between the activities of specific kinases and phosphatases.[3] Understanding the dynamics of MLC phosphorylation is therefore of paramount importance in various fields of biomedical research, including cardiovascular physiology, cancer biology, and inflammatory diseases.[3][4]

This comprehensive guide provides a detailed protocol for the analysis of MLC phosphorylation using Western blotting, a cornerstone technique in molecular biology. We will delve into the underlying signaling pathways, provide a step-by-step experimental workflow, and offer insights into data interpretation and troubleshooting, empowering researchers to obtain reliable and reproducible results.

The Molecular Switch: Signaling Pathways Governing MLC Phosphorylation

The phosphorylation of MLC primarily occurs on two key residues, Threonine-18 (Thr18) and Serine-19 (Ser19).[5] This event is catalyzed by two main serine/threonine kinases: Myosin Light Chain Kinase (MLCK) and Rho-associated kinase (ROCK).[6]

  • Myosin Light Chain Kinase (MLCK): This Ca2+/calmodulin-dependent kinase is a dedicated enzyme for MLC phosphorylation.[7][8] An increase in intracellular calcium levels leads to the activation of MLCK, which in turn phosphorylates MLC, promoting actomyosin contraction.[8][9]

  • Rho-associated kinase (ROCK): As a downstream effector of the small GTPase RhoA, ROCK contributes to MLC phosphorylation through a dual mechanism. It can directly phosphorylate MLC and, perhaps more significantly, it can phosphorylate and inactivate the myosin-binding subunit (MBS) of Myosin Light Chain Phosphatase (MLCP), thereby inhibiting its dephosphorylating activity.[2][10]

The dephosphorylation of MLC is primarily carried out by Myosin Light Chain Phosphatase (MLCP) , which counteracts the activity of MLCK and ROCK to promote muscle relaxation and changes in cell morphology.[1][8] The interplay between these kinases and phosphatases determines the net level of MLC phosphorylation.

Signaling Pathway Overview

MLC_Phosphorylation_Pathway Ca_Calmodulin Ca2+/Calmodulin MLCK MLCK Ca_Calmodulin->MLCK Activates RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Phosphorylation pMLC->MLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction MLCP->pMLC

Caption: Key signaling pathways regulating Myosin Light Chain (MLC) phosphorylation.

Experimental Protocol: Western Blot Analysis of MLC Phosphorylation

The detection of phosphorylated proteins by Western blot requires specific considerations to preserve the phosphorylation state of the target protein and to ensure the specificity of the detection.

I. Sample Preparation: Preserving the Phospho-Signal

This is arguably the most critical step. The goal is to rapidly lyse the cells or tissues while inhibiting endogenous phosphatase and protease activity.[11][12]

  • Cell/Tissue Lysis:

    • For adherent cells, wash with ice-cold PBS, then add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13][14] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer with inhibitors.

    • For tissues, homogenize the tissue in ice-cold lysis buffer with inhibitors using a dounce homogenizer or a tissue lyser.

  • Inhibitor Cocktails: Always add freshly prepared protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use.[14] This is crucial for preventing dephosphorylation of MLC.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).[13] This ensures equal loading of protein for subsequent analysis.

  • Sample Denaturation: Add an equal volume of 2x Laemmli sample buffer to the lysate.[14] Heat the samples at 95-100°C for 5 minutes to denature the proteins.[11]

II. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg per lane) onto an SDS-polyacrylamide gel.[14] The percentage of the gel will depend on the molecular weight of MLC (around 20 kDa). A 12-15% gel is generally suitable. Run the gel according to standard procedures.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11] PVDF membranes are often preferred for their higher binding capacity and mechanical strength. Ensure the membrane is pre-wetted in methanol before transfer if using PVDF.[11]

III. Immunoblotting: Detecting Phosphorylated and Total MLC
  • Blocking: This step is critical to prevent non-specific binding of the antibodies.

    • Crucially, avoid using non-fat dry milk for blocking when detecting phosphoproteins. Milk contains casein, a phosphoprotein, which can lead to high background.[11][12]

    • Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for blocking.[11][16] Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against phosphorylated MLC (p-MLC) and total MLC in the blocking buffer (BSA in TBST). The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[15]

    • It is essential to use antibodies that are specific for the phosphorylated form of the protein.[17] Many commercial antibodies are available that specifically recognize MLC phosphorylated at Thr18/Ser19.[5]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP).[11] Dilute the secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing steps as described above to remove unbound secondary antibody.

IV. Signal Detection and Data Analysis
  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[11]

  • Image Acquisition: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Data Analysis:

    • Quantify the band intensities for both p-MLC and total MLC using densitometry software.

    • To account for loading differences, normalize the p-MLC signal to the total MLC signal for each sample. This provides a relative measure of MLC phosphorylation.[18] It is also good practice to normalize to a loading control like GAPDH or β-actin.

Western Blot Workflow for MLC Phosphorylation

Caption: A streamlined workflow for the Western blot analysis of MLC phosphorylation.

Data Interpretation and Controls

A successful Western blot for MLC phosphorylation should include several key controls to ensure the validity of the results.

Control Purpose Expected Outcome
Positive Control To confirm that the antibody and detection system are working correctly.A strong band at the expected molecular weight for p-MLC in a sample known to have high levels of MLC phosphorylation (e.g., cells treated with a known agonist).
Negative Control To ensure the specificity of the phospho-specific antibody.No or very faint band for p-MLC in a sample with expected low or no MLC phosphorylation.
Phosphatase Treatment To confirm that the detected band is indeed a phosphorylated protein.[17]The band corresponding to p-MLC should disappear or be significantly reduced after treating the lysate with a phosphatase (e.g., lambda protein phosphatase).[15][19]
Total MLC To normalize the p-MLC signal and account for variations in protein loading.[18]A consistent band for total MLC across all lanes, unless the experimental conditions are expected to alter total protein levels.
Loading Control To ensure equal protein loading across all lanes.A consistent band for a housekeeping protein (e.g., GAPDH, β-actin) across all lanes.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or Weak Signal for p-MLC Insufficient phosphorylation in the sample.Optimize stimulation conditions (time course, concentration of agonist).[12]
Dephosphorylation during sample preparation.Ensure fresh and effective phosphatase inhibitors were used. Keep samples on ice at all times.[11]
Low abundance of p-MLC.Increase the amount of protein loaded per lane. Consider immunoprecipitation to enrich for MLC before blotting.[16][17]
High Background Blocking with milk.Switch to 3-5% BSA in TBST for blocking.[11][12]
Insufficient washing.Increase the number and/or duration of washes.[20]
Primary or secondary antibody concentration too high.Optimize antibody concentrations by performing a titration.[20]
Non-specific Bands Antibody is not specific.Use a highly specific monoclonal antibody. Validate the antibody with positive and negative controls.
Protein degradation.Ensure adequate protease inhibitors were used during sample preparation.
Inconsistent Total MLC Signal Uneven protein loading.Carefully perform protein quantification and load equal amounts of protein. Use a loading control for normalization.

Conclusion

Western blot analysis is a powerful tool for investigating the intricate regulation of myosin light chain phosphorylation. By understanding the underlying signaling pathways and adhering to a meticulously optimized protocol, researchers can obtain high-quality, reproducible data. The key to success lies in the careful preservation of the phosphorylation state during sample preparation, the use of appropriate reagents and controls, and a systematic approach to troubleshooting. This guide provides the foundational knowledge and practical steps necessary for researchers, scientists, and drug development professionals to confidently and accurately assess MLC phosphorylation in their experimental systems.

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Kamm, K. E., & Stull, J. T. (2011). Myosin Light Chain Kinase and the Role of Myosin Light Chain Phosphorylation in Skeletal Muscle. Journal of Applied Physiology, 111(1), 33-40. Retrieved from [Link]

  • Wikipedia. (n.d.). Myosin light-chain kinase. Retrieved from [Link]

  • Kaneko-Kawano, T., Takasu, F., Naoki, H., Sakumura, Y., Ishii, S., Ueba, T., ... & Kaibuchi, K. (2012). Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase. PLoS ONE, 7(6), e39269. Retrieved from [Link]

  • Totsukawa, G., Yamakita, Y., Yamashiro, S., Hartshorne, D. J., Sasaki, Y., & Matsumura, F. (2000). Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts. The Journal of Cell Biology, 150(4), 797–806. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulation of phosphorylation of myosin light chain-2 (MLC-2) by myosin light chain kinase (MLCK)/Rho-associated coiled coil containing protein kinase (ROCK) to regulate AJC barrier in intestinal epithelial cells. Retrieved from [Link]

  • Heissler, S. M., & Sellers, J. R. (2017). Activation of ROCK and MLCK tunes regional stress fiber formation and mechanics via preferential myosin light chain phosphorylation. Molecular Biology of the Cell, 28(21), 2889–2900. Retrieved from [Link]

  • Kampourakis, T., Sun, Y.-B., & Irving, M. (2016). Myosin light chain phosphorylation enhances contraction of heart muscle via structural changes in both thick and thin filaments. Proceedings of the National Academy of Sciences, 113(21), E3039–E3047. Retrieved from [Link]

  • Kampourakis, T., Zhang, X., Sun, Y.-B., & Irving, M. (2018). Spatial control of myosin regulatory light chain phosphorylation modulates cardiac thick filament mechanosensing. Proceedings of the National Academy of Sciences, 115(32), 8232–8237. Retrieved from [Link]

  • Chen, C., Tao, T., & Zhao, X. (2017). Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases. Frontiers in Immunology, 8, 566. Retrieved from [Link]

  • Kaneko-Kawano, T., Takasu, F., Naoki, H., Sakumura, Y., Ishii, S., Ueba, T., ... & Kaibuchi, K. (2012). Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase. PLoS ONE, 7(6), e39269. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Ovid. (n.d.). Role of Rho, Rac, and Rho-kinase in phosphorylation of myosin light chain, development of polarity, and spontaneous migration of. Retrieved from [Link]

  • Antibodies.com. (2025, September 26). Western Blot Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulation of myosin light-chain phosphorylation and its roles in cardiovascular physiology and pathophysiology. Retrieved from [Link]

  • Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Biocompare. (n.d.). Anti-MLC Antibody Products. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). Direct Selection of Monoclonal Phosphospecific Antibodies without Prior Phosphoamino Acid Mapping. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). How to Choose and Use Antibodies. Retrieved from [Link]

Sources

Minimum Inhibitory Concentration (MIC) testing against M. tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Broth Microdilution & REMA

Core Directive & Scope

This guide diverges from generic bacterial testing protocols to address the unique physiological challenges of Mycobacterium tuberculosis (Mtb). Unlike rapid-growing bacteria, Mtb requires specific considerations regarding biosafety (BSL-3) , slow generation time (18–24 hours) , and hydrophobic clumping .

This protocol synthesizes the EUCAST Reference Method (Broth Microdilution) with the Resazurin Microtiter Assay (REMA) , providing a dual-readout system (Visual + Colorimetric) that maximizes data integrity for drug screening.

Biosafety & Facility Requirements (Critical)

STOP: Do not proceed unless you are in a certified Biosafety Level 3 (BSL-3) facility.

  • Primary Containment: All open manipulations of Mtb cultures must occur within a Class II Biosafety Cabinet (BSC).

  • Respiratory Protection: Powered Air Purifying Respirators (PAPR) or fit-tested N95 respirators are mandatory.

  • Centrifugation: Use aerosol-tight rotors; open buckets only inside the BSC.

  • Waste: All waste must be autoclaved before leaving the BSL-3 suite.

Experimental Workflow Logic

The determination of MIC for Mtb relies on a "Self-Validating" control system. We utilize a 1% Growth Control (GC 1%) alongside the standard 100% Growth Control (GC 100%) .[1][2] The assay is only valid if the GC 1% well shows visible growth, ensuring that the inoculum was viable and the incubation duration was sufficient to detect 99% inhibition.

Workflow Diagram

Mtb_MIC_Workflow Start Start: Mtb Culture (Log Phase) Inoculum Inoculum Prep (De-clumping & Std to OD600) Start->Inoculum Dilution Dilution to 10^5 CFU/mL (2x Final Conc) Inoculum->Dilution Plating Plate Setup (Drugs + Controls) Dilution->Plating Incubate Incubation 37°C, 7-14 Days Plating->Incubate Check Check GC 1% Visible Growth? Incubate->Check Check->Incubate No (Wait) Readout Add Resazurin (REMA) or Visual Read Check->Readout Yes (Valid) Result Determine MIC Readout->Result

Figure 1: Logical workflow for M. tuberculosis MIC testing emphasizing the critical decision point at the GC 1% check.

Reagents & Media Preparation[3][4]

Culture Medium (7H9-OADC)

The base medium is Middlebrook 7H9 broth.[2]

  • Base: 4.7 g Middlebrook 7H9 powder in 900 mL distilled water.

  • Supplement: 100 mL OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Glycerol: 2 mL (0.2% final).

  • Tween 80: Critical Decision Point.

    • Standard Reference (EUCAST/CLSI):Exclude Tween 80 . Surfactants can alter the cell envelope permeability and affect the MIC of lipophilic drugs (e.g., bedaquiline, clofazimine).

    • High-Throughput Screening: 0.05% Tween 80 is often used to prevent clumping, but hits must be validated in Tween-free media.

Resazurin Solution (for REMA)
  • Dissolve Resazurin sodium salt in sterile PBS to 0.02% (w/v).

  • Filter sterilize (0.22 µm).

  • Store at 4°C protected from light (stable for 1 week).

Detailed Protocol: Broth Microdilution

Step 1: Inoculum Preparation (The "De-clumping" Step)

Mtb naturally aggregates, which causes irregular pipetting and false results.

  • Harvest colonies from Lowenstein-Jensen (LJ) or 7H11 agar (2–3 weeks old) or use a mid-log liquid culture.

  • Transfer to a sterile tube containing 3–4 mm glass beads and 3 mL 7H9 broth.

  • Vortex vigorously for 2–3 minutes to break clumps.

  • Let sit for 20 minutes to allow heavy particles to settle.

  • Transfer the supernatant to a new tube.

  • Adjust turbidity to McFarland Standard 0.5 (approx.

    
     CFU/mL) using a nephelometer or OD600 (~0.08–0.10).
    
  • Final Dilution: Dilute this suspension 1:100 in 7H9 broth to achieve the working inoculum (~

    
     CFU/mL). Note: When added to the plate (1:2 dilution), the final assay concentration is 
    
    
    
    CFU/mL.
Step 2: Drug Plate Preparation

Prepare 96-well U-bottom polystyrene plates.

  • Drug Stock: Dissolve compounds in DMSO. Final DMSO concentration in the well must be <1% (ideally <0.5%).

  • Serial Dilution: Prepare 2x concentrated drug solutions in 7H9 medium.

  • Add 100 µL of 2x drug solution to columns 1–10.

  • Add 100 µL of drug-free 7H9 to columns 11 (Growth Controls) and 12 (Sterile Controls).

Step 3: Inoculation & Controls Setup[5]
  • Test Wells (Col 1–10): Add 100 µL of the Working Inoculum (

    
     CFU/mL).
    
  • GC 100% (Col 11, Rows A-D): Add 100 µL of Working Inoculum .

  • GC 1% (Col 11, Rows E-H): Dilute the Working Inoculum a further 1:100 in 7H9. Add 100 µL to these wells.

    • Why? If this well grows, it proves you can detect 1% of the population, defining the MIC as 99% inhibition.

  • Sterile Control (Col 12): Add 100 µL of sterile media (no bacteria).

  • Perimeter Protection: Fill outer perimeter wells with sterile water if evaporation is observed in your incubator, or seal plates in gas-permeable bags.

Step 4: Incubation
  • Seal plates with gas-permeable adhesive seals or place inside a Ziploc bag (leave slightly open or use a bag with a filter).

  • Incubate at 37°C without CO2 (unless using a CO2-dependent strain, though standard H37Rv does not require it).

  • Duration: 7 days minimum.

Step 5: Readout (Visual & REMA)
A. Visual Read (Day 7-14)
  • Examine the GC 1% wells.

    • No Growth: Re-incubate. Check again at Day 10 and Day 14.

    • Visible Growth: The assay is valid. Proceed to read MIC.

  • MIC Definition: The lowest concentration well with no visible growth (comparable to the Sterile Control).[2]

B. REMA (Colorimetric Confirmation)

If visual reading is ambiguous:

  • Add 30 µL of 0.02% Resazurin solution to each well.

  • Incubate for an additional 24–48 hours.

  • Interpretation:

    • Blue: No growth (Resazurin not reduced).

    • Pink/Fluorescent: Growth (Resazurin reduced to Resorufin).[3]

  • MIC Definition: Lowest concentration that remains Blue.[4]

Data Analysis & Quality Control

QC Reference Ranges (H37Rv ATCC 27294)

To validate the run, the MIC of the reference strain must fall within these CLSI/EUCAST ranges:

DrugMIC Range (µg/mL)Mechanism
Isoniazid (INH) 0.03 – 0.12Cell wall (Mycolic acid)
Rifampicin (RIF) 0.03 – 0.25RNA Polymerase
Ethambutol (EMB) 0.25 – 2.0Cell wall (Arabinogalactan)
Levofloxacin (LFX) 0.12 – 1.0DNA Gyrase
Amikacin (AMI) 0.25 – 2.0Protein Synthesis (30S)
Linezolid (LZD) 0.25 – 1.0Protein Synthesis (50S)
Bedaquiline (BDQ) 0.03 – 0.12ATP Synthase
Plate Layout Visualization

Plate_Layout Plate 96-Well Plate Layout A Drug High ... Drug Low GC 100% Sterile B Drug High ... Drug Low GC 100% Sterile C Drug High ... Drug Low GC 100% Sterile D Drug High ... Drug Low GC 100% Sterile E Drug High ... Drug Low GC 1% Sterile F Drug High ... Drug Low GC 1% Sterile G Drug High ... Drug Low GC 1% Sterile H Drug High ... Drug Low GC 1% Sterile Legend GC 100%: Full Inoculum GC 1%: 1:100 Dilution Sterile: Media Only

Figure 2: Standardized plate map. Rows A-D use GC 100% for robust growth confirmation; Rows E-H use GC 1% for assay validation (sensitivity check).

Troubleshooting Guide

IssueProbable CauseCorrective Action
GC 1% No Growth (Day 14) Inoculum too low or non-viable.Ensure OD600 is accurate. Use fresh log-phase culture. Do not over-vortex (shear stress).
Skipped Wells Pipetting error or contamination.Use multi-channel pipettes carefully. Check sterility of drug stocks.
"Trailing" Endpoints Partial inhibition (common with Ethambutol).Rely on REMA (colorimetric) for sharper endpoints. Use 80% inhibition cutoff if necessary.
Edge Effect (Evaporation) Low humidity in incubator.Seal plates in bags. Fill perimeter wells with water.
H37Rv MIC Out of Range Drug degradation or medium issue.Use fresh drug stocks. Check OADC expiration. Ensure no Tween 80 for lipophilic drugs.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. 3rd Edition. CLSI standard M24.[5][6][7][8] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021).[9] The EUCAST reference method of MIC determination for Mycobacterium tuberculosis complex. Link

  • Palomino, J. C., et al. (2002).[3] "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[4] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link

  • Schön, T., et al. (2020). "Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination."[10][11] Clinical Microbiology and Infection, 26(11), 1488-1492. Link

  • World Health Organization (WHO). (2018). Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis. Link

Sources

Application Notes & Protocols: Crystallization of Indole-4-Carboxamide Protein Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The structural elucidation of protein-ligand complexes is a cornerstone of modern structure-based drug design. Indole-4-carboxamide derivatives, a versatile scaffold found in potent inhibitors targeting enzymes like poly(ADP-ribose) polymerase (PARP) and pathways such as tryptophan biosynthesis in pathogens, are of significant interest to the pharmaceutical industry.[1][2][3][4][5] Obtaining high-resolution crystal structures of these compounds in complex with their target proteins is critical for understanding their mechanism of action and guiding lead optimization.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the successful crystallization of indole-4-carboxamide-protein complexes, addressing common challenges such as ligand solubility and protein stability. We will explore the causality behind experimental choices, from initial protein quality control to advanced crystallization techniques and troubleshooting.

Foundational Principles: The Path to a Diffraction-Quality Crystal

The journey to a high-resolution protein-ligand structure begins long before a crystallization plate is set. The success of any crystallization trial is fundamentally dependent on the quality and stability of the constituent molecules. The goal is to gently guide the protein-ligand complex out of solution and into a highly ordered, three-dimensional lattice.

The Target Protein: Purity and Homogeneity are Non-Negotiable

A successful crystallization experiment requires a protein sample of the highest purity and homogeneity. Impurities or the presence of protein aggregates can inhibit the formation of a well-ordered crystal lattice.[9]

  • Purity (>95%): The protein of interest must be the dominant species in the solution. Multi-step purification workflows are standard practice.[10][11]

    • Affinity Chromatography: Often the first step, utilizing tags (e.g., His-tag, GST-tag) for initial capture and enrichment.[12][13]

    • Ion-Exchange Chromatography: Separates proteins based on net surface charge, removing contaminants with different isoelectric points (pI).[12]

    • Size-Exclusion Chromatography (SEC): The final "polishing" step, separating molecules by size. This is crucial for removing aggregates and ensuring a monodisperse sample.[12][14] A single, symmetrical peak on an SEC chromatogram is a strong indicator of a homogenous sample ready for crystallization.

  • Quality Control: Rigorous assessment is mandatory.

    • SDS-PAGE: To verify purity and apparent molecular weight.[10]

    • Dynamic Light Scattering (DLS): To assess the monodispersity of the sample and detect aggregation.[9][12]

    • Mass Spectrometry: To confirm the precise mass of the protein and identify any post-translational modifications.[12]

The Ligand: Handling Indole-4-Carboxamide's Solubility

A primary challenge with many small molecule inhibitors, including indole-4-carboxamides, is their limited aqueous solubility.[15]

  • Solubilization: Stock solutions are typically prepared in 100% Dimethyl Sulfoxide (DMSO) or other organic solvents.[15] It is critical to determine the tolerance of the target protein to these solvents, as they can interfere with crystallization or cause protein precipitation.[15] A simple pre-experiment is to titrate DMSO into the protein solution at its working concentration and monitor for precipitation using a spectrophotometer or DLS.[15]

  • Alternative Solvents: If DMSO proves problematic, low molecular weight polyethylene glycols (PEG 200/300/400) can be effective alternatives for solubilizing the ligand.[15]

Strategy for Complex Formation: Co-crystallization vs. Soaking

There are two primary strategies to obtain crystals of a protein-ligand complex: co-crystallization and soaking.[16][17][18] The choice between them is a critical experimental decision.

  • Co-crystallization: The protein and the indole-4-carboxamide ligand are mixed together prior to setting up crystallization trials.[19] This method is often preferred when the ligand is expected to induce a significant conformational change in the protein, which might otherwise shatter a pre-existing crystal.[8]

  • Soaking: Pre-grown crystals of the apo-protein (protein without the ligand) are transferred into a solution containing the ligand.[16][20] This is often the easiest method but is only viable if the apo-protein crystallizes well and the crystal lattice is porous enough to allow the ligand to diffuse in without causing damage.[16][18]

For novel complexes, it is often prudent to attempt both strategies in parallel.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the most common crystallization methods. The overall process from purified components to a final crystal is outlined below.

G cluster_prep 1. Component Preparation cluster_complex 2. Complex Formation cluster_cryst 3. Crystallization cluster_harvest 4. Data Collection P Purified Protein (>95% Pure, Monodisperse) Mix Mix Protein + Ligand (e.g., 1:5 Molar Ratio) Incubate P->Mix L Indole-4-Carboxamide (in DMSO/PEG) L->Mix Screen Set up Crystallization Screens (Vapor Diffusion, Microbatch) Mix->Screen Optimize Optimize Hit Conditions Screen->Optimize Initial 'Hits' Found Harvest Harvest Crystal Optimize->Harvest Diffraction-Quality Crystals Grown Cryo Cryoprotect & Flash Freeze Harvest->Cryo Data X-ray Diffraction Cryo->Data

Caption: General workflow for co-crystallization of protein-ligand complexes.

Protocol 1: Co-crystallization by Vapor Diffusion

Vapor diffusion, in either a hanging-drop or sitting-drop format, is the most widely used crystallization method.[21][22][23][24] A drop containing the protein-ligand complex and a precipitant solution is allowed to equilibrate with a larger reservoir of the same precipitant at a higher concentration. Water vapor slowly diffuses from the drop to the reservoir, concentrating the complex and driving crystallization.[23][24]

Materials:

  • Purified protein (typically 5-20 mg/mL).[10]

  • Indole-4-carboxamide stock solution (e.g., 10-50 mM in 100% DMSO).

  • Crystallization screening kits (e.g., Hampton Research Crystal Screen).[10]

  • 24-well or 96-well crystallization plates (for hanging or sitting drop).

  • Coverslips (for hanging drop).

  • Pipettes and tips.

Methodology (Sitting Drop Example):

  • Prepare the Protein-Ligand Complex:

    • In a microcentrifuge tube, combine the purified protein with the indole-4-carboxamide stock solution. A molar excess of the ligand (e.g., 1:3 to 1:10 protein:ligand) is recommended to ensure saturation of the binding sites.[15]

    • Causality: A molar excess helps drive the binding equilibrium towards the complexed state, which is often more stable and conformationally homogeneous, thus more amenable to crystallization.[25]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below the protein's tolerance limit (typically <10%).[15]

    • Incubate the mixture on ice or at room temperature for 30-60 minutes to allow for complex formation.[16]

    • Centrifuge the mixture (e.g., at 14,000 x g for 10 minutes at 4°C) to remove any precipitated ligand or aggregated protein.[20]

  • Set up the Crystallization Plate:

    • Pipette 50-100 µL of the reservoir solution from the screening kit into the reservoir of a well in the crystallization plate.

    • Pipette 100-200 nL of the supernatant from the protein-ligand complex mixture onto the post of the same well.

    • Pipette an equal volume (100-200 nL) of the reservoir solution into the drop containing the complex and mix gently.

    • Causality: Mixing the protein-ligand complex with the precipitant solution immediately brings it into a supersaturated state, which is a prerequisite for nucleation and crystal growth.[21]

  • Seal and Incubate:

    • Carefully seal the plate with clear sealing tape.

    • Store the plate in a stable environment (e.g., a 20°C or 4°C incubator) free from vibrations.

    • Monitor the drops for crystal growth using a microscope over several days to weeks.

Protocol 2: Co-crystallization by Microbatch-Under-Oil

The microbatch method is a non-equilibrium technique where the crystallization drop is covered by oil to control evaporation.[26] This can be advantageous for membrane proteins or complexes that are prone to forming a "skin" in vapor diffusion setups.[26]

Materials:

  • Same as Protocol 1.

  • Microbatch crystallization plates (e.g., 72 or 96-well).

  • Paraffin oil (for a true batch experiment with no water loss).[27][28]

  • "Al's Oil" (1:1 Paraffin:Silicone oil) or other silicone oil mixtures (to allow slow water diffusion).[27][28][29]

Methodology:

  • Prepare the Protein-Ligand Complex: Follow Step 1 from Protocol 3.1.

  • Set up the Crystallization Plate:

    • Dispense ~20 µL of the chosen oil into each well of the microbatch plate.

    • Carefully pipette 100-200 nL of the protein-ligand complex solution under the oil layer.

    • Pipette an equal volume of the reservoir/precipitant solution directly into the protein drop under the oil. The two solutions will mix via diffusion.

    • Causality: Using a paraffin/silicone oil mixture allows for slow dehydration of the drop, effectively scanning a range of concentrations over time, which can help find the optimal conditions for crystallization.[26] Pure paraffin oil creates a true batch experiment where the concentration remains constant, which is useful for reproducibility and optimization.[28]

  • Incubate and Monitor:

    • Store the plate in a stable environment.

    • Monitor for crystal growth as described previously.

Data Summary: Typical Crystallization Parameters

Successful crystallization often occurs under specific physicochemical conditions. While optimal conditions must be determined empirically, sparse matrix screens test a wide range of common precipitants, buffers, and salts.

ParameterCommon Examples & Concentration RangesPurpose in Crystallization
Precipitants Polyethylene Glycols (PEGs) 3350, 4000, 6000 (5-30% w/v)Act as crowding agents, reducing the amount of free solvent and effectively increasing protein concentration.
Ammonium Sulfate, Sodium Chloride (0.1 - 2.0 M)"Salt out" the protein by competing for water molecules, reducing its solubility.
MPD, Isopropanol (5-20% v/v)Organic solvents that can reduce the dielectric constant of the medium, promoting protein-protein interactions.
Buffers (pH) MES (pH 5.5-6.5), HEPES (pH 7.0-8.0), Tris (pH 7.5-8.5)Maintain a stable pH, which is critical as protein solubility is highly dependent on its net charge.
Additives Divalents Cations (MgCl₂, CaCl₂), Small MoleculesCan act as bridges between protein molecules to stabilize the crystal lattice or alter solubility.

Troubleshooting and Optimization

It is rare for initial screening to yield diffraction-quality crystals. More often, the results are clear drops, amorphous precipitate, or showers of microcrystals. Optimization is a rational process of refining the initial "hit" conditions.

G Start Initial Screening Result Precipitate Amorphous Precipitate Start->Precipitate Clear Clear Drops Start->Clear Microcrystals Microcrystals / Spherulites Start->Microcrystals Sol1 Decrease Protein/Precipitant Concentration Precipitate->Sol1 Sol4 Vary Temperature Precipitate->Sol4 Sol2 Increase Protein/Precipitant Concentration Clear->Sol2 Sol3 Try Microseeding Lower Protein Concentration Slower Equilibration Microcrystals->Sol3 Sol5 Screen Additives Microcrystals->Sol5

Caption: A decision tree for troubleshooting common crystallization outcomes.

A powerful technique for optimization is microseeding .[19][30] This involves transferring microscopic crystals from an initial hit drop into a new drop with slightly modified (usually lower precipitant concentration) conditions. The seeds act as a template, bypassing the difficult nucleation phase and promoting the growth of larger, more ordered crystals.[19]

Crystal Harvesting, Cryoprotection, and Data Collection

Once suitable crystals are grown, they must be prepared for X-ray diffraction analysis. Data collection is typically performed at cryogenic temperatures (~100 K) to minimize radiation damage from intense synchrotron X-ray beams.[6][31][32]

  • Cryoprotection: To prevent the formation of crystalline ice, which would destroy the crystal lattice upon freezing, a cryoprotectant must be introduced.[32][33]

    • This is often achieved by briefly soaking the crystal in its mother liquor supplemented with a cryoprotectant like glycerol, ethylene glycol, or a higher concentration of the PEG used for crystallization.[32][33]

    • The minimum required concentration can be tested by flash-freezing a loop of the solution in liquid nitrogen; if it freezes clear (vitrifies) instead of cloudy, the concentration is sufficient.[32]

  • Harvesting and Freezing: The crystal is carefully removed from the drop using a small nylon loop, passed through the cryoprotectant solution for a few seconds, and immediately plunged into liquid nitrogen.[32][34]

The final steps involve shipping the frozen crystals to a synchrotron facility for data collection and subsequent structure determination.

G Harvest Harvest Crystal on Loop Cryo Brief Soak in Cryoprotectant Harvest->Cryo Freeze Flash Freeze in Liquid Nitrogen Cryo->Freeze Collect Collect Diffraction Data (Synchrotron) Freeze->Collect Process Process Data (Indexing, Scaling) Collect->Process Solve Solve Structure (Phasing, Model Building) Process->Solve Refine Refine & Validate Final Structure Solve->Refine

Caption: Workflow from crystal harvesting to final structure determination.

References

  • Hassel, A., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, D63, 72–79. [Link]

  • Hampton Research. (n.d.). Microbatch Crystallization. Hampton Research. [Link]

  • Hampton Research. (n.d.). Microbatch Crystallization (another view). Hampton Research. [Link]

  • Perez-Cejas, C., et al. (2022). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, 78(Pt 10), 1217-1227. [Link]

  • Pande, V. S., et al. (2023). Automated microbatch-under-oil phase diagrams to rationalize serial crystallography sample preparation. Acta Crystallographica Section D: Structural Biology, 79(Pt 6), 461-471. [Link]

  • Douglas Instruments. (2017). Protein Crystallization using Microbatch-Under-Oil. ResearchGate. [Link]

  • Creative Biostructure. (2025). A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]

  • Yu, E. W., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 243-254. [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. [Link]

  • Not Voodoo. (n.d.). Guide for crystallization. Not Voodoo. [Link]

  • Henderson, R. (1990). Cryo-protection of protein crystals against radiation damage in electron and X-ray diffraction. Proceedings of the Royal Society of London. Series B: Biological Sciences, 241(1300), 6-8. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Collins, P. M., et al. (2012). Purification of Proteins for Crystallographic Applications. Methods in Molecular Biology, 866, 25-41. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University. [Link]

  • Kim, Y., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 125. [Link]

  • ResearchGate. (2013). Can anyone suggest a good method of protein purification to conduct studies of crystallography?. ResearchGate. [Link]

  • Warkentin, M. (n.d.). Cryoprotection of delicate crystals. Macromolecular Crystallography Laboratory, University of Western Ontario. [Link]

  • Hudson Robotics. (n.d.). Protein Crystallography. Hudson Robotics. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]

  • de Ruyck, J., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1019. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Colgate University. [Link]

  • Moodle@Units. (n.d.). Protein crystallization. Moodle@Units. [Link]

  • ResearchGate. (n.d.). Overview of the strategies for protein-ligand crystallization. ResearchGate. [Link]

  • Zeman, O., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Journal of Visualized Experiments. [Link]

  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. Charles River Laboratories. [Link]

  • Xie, Z., et al. (2016). Design, synthesis and bioevaluation of 1 H -indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(81), 77891-77903. [Link]

  • Biocompare. (2013). Using Crystallography to Resolve Protein Structure. Biocompare Bench Tips. [Link]

  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Journal of Chemical Physics, 158(4), 040901. [Link]

  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1129913. [Link]

  • Skarzynski, T., & Thorpe, J. (2006). Industrial perspective on X-ray data collection and analysis. Acta Crystallographica Section D: Biological Crystallography, 62(1), 102-107. [Link]

  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.e20. [Link]

  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.e20. [Link]

  • Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. [Link]

  • ResearchGate. (n.d.). Indole-4-carboxamides induce perturbations in tryptophan biosynthesis. ResearchGate. [Link]

  • Hampton Research. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. Hampton Research. [Link]

  • ResearchGate. (2025). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. ResearchGate. [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. [Link]

  • Google Patents. (n.d.). EP2892880A1 - Indole carboxamide derivatives and uses thereof.
  • Veetil, V. V., et al. (2024). Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. Future Medicinal Chemistry. [Link]

  • News-Medical. (2019). Protein Crystallography Common Problems, Tips, and Advice. News-Medical. [Link]

  • Zeman, O., et al. (2024). Crystallization of protein-ligand complexes – co-crystallization and crystal soaking. ScienceOpen. [Link]

  • ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

  • Unzai, S., et al. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 570-573. [Link]

  • ResearchGate. (2024). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. ResearchGate. [Link]

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Troubleshooting & Optimization

Improving water solubility of N-pyridin-4-yl-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-pyridin-4-yl-1H-indole-4-carboxamide . As a Senior Application Scientist, I frequently consult with research teams struggling to formulate this specific class of compounds.

The core bottleneck with N-pyridin-4-yl-1H-indole-4-carboxamide lies in its structural thermodynamics. The molecule is highly planar, and its functional groups (the indole NH, the carboxamide linker, and the pyridine nitrogen) engage in strong intermolecular hydrogen bonding. This symmetry and planarity result in a massive crystal packing energy, rendering the free base practically insoluble in water [1].

To successfully formulate this compound, you must actively disrupt this crystal lattice or shield its hydrophobic core. Below is our comprehensive troubleshooting guide and self-validating methodology for overcoming these solubility challenges.

Diagnostic Workflow

Workflow Start Solubility Bottleneck: N-pyridin-4-yl-1H-indole-4-carboxamide Assess Determine Experimental Phase Start->Assess InVitro In Vitro Assays (Aqueous Buffers) Assess->InVitro InVivo In Vivo Dosing (High Concentration) Assess->InVivo CoSolvent Step-wise Co-solvency (DMSO/PEG400/Tween 80) InVitro->CoSolvent Salt Salt Formation (Targeting Pyridine N) InVivo->Salt CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD

Diagnostic workflow for resolving solubility bottlenecks based on experimental application.

Section 1: In Vitro Assay Troubleshooting

Q1: I dissolve the compound in 100% DMSO at 10 mM, but when I dilute it to 10 µM in my physiological assay buffer (pH 7.4), it crashes out. Why is this happening, and how do I fix it?

The Causality: You are experiencing "solvent shock." When a highly lipophilic, planar compound is rapidly introduced into a high-dielectric aqueous environment, the water molecules cannot solvate the hydrophobic indole core fast enough. The compound's high lattice energy drives it to rapidly self-associate, forming colloidal aggregates or crystalline precipitates [2].

The Solution: You must step-down the dielectric constant gradually using a co-solvent system before introducing the compound to the final aqueous buffer [3].

Protocol 1: Step-Wise Co-Solvent Dilution (Self-Validating)

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Intermediate Matrix: Prepare a vehicle of 40% PEG 400 and 10% Tween 80 in sterile water.

  • Step-Down: Add 1 part of the 10 mM DMSO stock dropwise to 9 parts of the Intermediate Matrix while vortexing vigorously. This creates a 1 mM intermediate stock in 10% DMSO / 36% PEG 400 / 9% Tween 80.

  • Final Dilution: Dilute this intermediate stock 1:100 into your final assay buffer to achieve your 10 µM working concentration. The final solvent load will be 0.1% DMSO, 0.36% PEG 400, and 0.09% Tween 80, which is well-tolerated by most cell lines.

  • Self-Validation Step: Measure the absorbance of the final assay well at 600 nm. An

    
     > 0.05 indicates colloidal aggregation. If the reading is baseline, true solution state is confirmed.
    

Section 2: pH, Ionization, and Salt Formation

Q2: We want to avoid organic solvents entirely for our PK studies. Can we adjust the pH or form a salt to achieve a 5 mg/mL aqueous solution?

The Causality: Yes. The pyridine-4-yl moiety possesses a weakly basic nitrogen with a pKa of approximately 5.2. At physiological pH (7.4), this nitrogen is unprotonated, leaving the molecule entirely neutral and highly insoluble. By lowering the pH below 4.0 or forming an acid addition salt, you protonate the pyridine ring, creating an ion-dipole interaction with water that drastically lowers the energy barrier for dissolution [4]. However, beware of the common-ion effect: if you form a hydrochloride salt and dissolve it in Phosphate-Buffered Saline (PBS), the high ambient chloride concentration will suppress the solubility product (


), causing the salt to precipitate [5].

Protocol 2: Micro-Scale Salt Screening (Self-Validating)

  • Selection: Choose counterions that avoid the common-ion effect in physiological buffers (e.g., Methanesulfonic acid or L-lactic acid).

  • Reaction: Suspend 100 mg of the free base in 2 mL of acetone. Add 1.05 molar equivalents of the chosen acid dropwise while stirring at 40°C.

  • Crystallization: Allow the solution to cool slowly to 4°C overnight to induce precipitation of the salt.

  • Isolation: Filter and dry the resulting crystals under a vacuum.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the recovered solid. The emergence of a completely new diffraction pattern (distinct from the free base) confirms the formation of a novel crystalline salt lattice rather than a physical mixture.

Section 3: Formulation for In Vivo Studies

Q3: We need to dose at 50 mg/kg in mice via oral gavage. Salt formation didn't yield a high enough concentration. What is the most authoritative formulation strategy?

The Causality: When salt formation is insufficient, you must physically shield the hydrophobic surface area of the molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It encapsulates the hydrophobic indole core, breaking the planar


 stacking interactions, while leaving the hydrophilic carboxamide and pyridine groups exposed to the aqueous environment [3].

Protocol 3: HP-β-CD Inclusion Complex Preparation (Kneading Method)

  • Preparation: Weigh out HP-β-CD and the compound in a 1:1 molar ratio.

  • Wetting: Add a small volume of 50% ethanol/water to the HP-β-CD in a mortar to form a uniform, viscous paste.

  • Kneading: Add the compound to the paste and knead continuously for 60 minutes. The mechanical shear forces the indole core into the cyclodextrin cavity.

  • Drying: Dry the paste under a vacuum at 45°C for 24 hours, then mill it into a fine powder.

  • Self-Validation Step: Conduct Differential Scanning Calorimetry (DSC). The complete disappearance of the compound's sharp melting endotherm (typically >200°C for planar indole-carboxamides) confirms 100% amorphous inclusion within the cyclodextrin cavity.

Mechanistic Pathway of Solubilization

Mechanism Crystal Highly Crystalline Free Base Planar Symmetry Strong H-Bonding Salt Salt Crystal->Salt Acid Addition CD HP-β-CD Encapsulation Shields Indole Core Crystal->CD Kneading Method Dissolved Aqueous Solution Thermodynamically Stable Salt->Dissolved Lowers Lattice Energy CD->Dissolved Increases Hydrophilicity

Mechanistic pathways of solubility enhancement via crystal lattice disruption and encapsulation.

Quantitative Data: Solubility Enhancement Comparison

Solubilization StrategyExcipients / ReagentsMechanism of ActionTypical Solubility Fold-IncreaseBest Application
Co-solvency DMSO, PEG 400, Tween 80Reduces the dielectric constant of the aqueous medium.50x - 200xIn vitro biochemical & cellular assays.
Salt Formation Methanesulfonic acid, L-lactic acidProtonates the pyridine nitrogen, lowering crystal lattice energy.10x - 50xOral solid dosage, IV PK studies (pH < 5).
Cyclodextrin Complexation HP-β-CD (10-20% w/v)Encapsulates the hydrophobic indole core, disrupting planar symmetry.100x - 1000xHigh-dose in vivo efficacy studies.
Amorphous Solid Dispersion HPMCAS, PVP-VATraps the compound in a high-energy amorphous state.50x - 300xOral bioavailability enhancement.

References

  • Kim, B. Y., et al. "Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity." Journal of Medicinal Chemistry, 2023.[Link]

  • Alshamrani, M. "Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds." Pharmaceuticals, 2022.[Link]

  • Redway, A., et al. "Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides." International Journal for Parasitology: Drugs and Drug Resistance, 2024.[Link]

  • Yarwood, R.J., et al. "Drug Dissolution Enhancement by Salt Formation." Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

Sources

Technical Support Center: Optimizing Amide Bond Formation with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: AMIDE-OPT-2024 Topic: Overcoming nucleophilic deactivation in aniline coupling

Executive Summary: The Nucleophilicity Gap

Welcome to the technical support center. If you are here, standard coupling protocols (EDC/NHS, HBTU) have likely failed.

The Root Cause: Electron-deficient anilines (e.g., those with -NO₂, -CF₃, -CN, or multiple halogens) suffer from severe nucleophilic deactivation. The electron-withdrawing groups (EWGs) delocalize the nitrogen lone pair into the aromatic ring, dropping the pKa of the conjugate acid significantly (often < 2.0 compared to ~4.6 for aniline).

Standard active esters (OBt/OSu) are not electrophilic enough to capture these sluggish nucleophiles before hydrolysis or rearrangement occurs. To force this bond, we must upgrade the electrophilicity of the carbonyl species or catalyze the proton transfer .

Module 1: Diagnostic FAQs

Q1: Why did my standard EDC/HOBt reaction yield <10% product?

A: The reaction kinetics are mismatched. In a standard coupling, the carboxylic acid is converted to an active ester (e.g., -OBt). A normal amine attacks this ester rapidly. However, an electron-deficient aniline attacks extremely slowly.

  • Result: Moisture in the solvent (even ppm levels) competes for the active ester, leading to hydrolysis back to the carboxylic acid.

  • The Fix: You need a "hotter" electrophile (Acid Chloride or Acyl Imidazolium) or a catalyst that acts as a superior acyl transfer agent (e.g., DMAP or HOAt).

Q2: I switched to HATU and saw a new spot, but it’s not my product. What is it?

A: You likely formed a guanidinium byproduct . When the amine is slow to react, the unreacted amine can attack the central carbon of the uronium coupling reagent (HATU/HBTU) instead of the activated acid.

  • Mechanism: The aniline nitrogen attacks the iminium carbon of the HATU cation.

  • Prevention: Switch to a phosphonium reagent (e.g., PyAOP or PyBOP ) which cannot form guanidinium byproducts, or ensure the acid activation is complete before adding the aniline (pre-activation).

Q3: Can I just heat the reaction to force it?

A: Only with caution. Heating increases the rate of coupling, but it exponentially increases the rate of epimerization (if your acid is chiral) and Curtius rearrangement (if using azides).

  • Recommendation: If heating is required, use T3P (Propylphosphonic Anhydride) or Microwave irradiation for short bursts (5-10 min) rather than prolonged reflux.

Module 2: Reagent Selection Strategy

We categorize reagents based on "Electrophilic Power" vs. "Epimerization Risk."

Reagent SystemPower LevelEpimerization RiskBest Use Case
HATU / HOAt / DIPEA HighMediumFirst-line defense for moderately deficient anilines (e.g., 4-Cl-aniline).
T3P / Pyridine Medium-HighVery LowChiral acids; Scalable processes; Green chemistry requirements.
Ghosez’s Reagent Very HighHighSterically hindered acids + extremely deficient anilines (e.g., 2,4-dinitroaniline).
TCFH / NMI HighLowSpecifically designed for poor nucleophiles; often outperforms HATU for anilines.
POCl₃ / Pyridine ExtremeHigh"Brute force" method. Cheap, effective, but harsh.

Module 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct protocol based on your substrate's properties.

AmideCouplingLogic Start START: Aniline Coupling Failure CheckChiral Is the Carboxylic Acid Chiral (Epimerization Sensitive)? Start->CheckChiral YesChiral Yes CheckChiral->YesChiral NoChiral No CheckChiral->NoChiral T3P Protocol A: T3P / Pyridine (Low Epimerization) YesChiral->T3P CheckSteric Is the Aniline Extremely Deficient (pKa < 2.0) or Bulky? NoChiral->CheckSteric YesExtreme Yes (e.g., Dinitro, Polyfluoro) CheckSteric->YesExtreme NoExtreme No (e.g., 4-CN, 3-Cl) CheckSteric->NoExtreme Ghosez Protocol C: Ghosez's Reagent (In-situ Acid Chloride) YesExtreme->Ghosez TCFH Protocol B: TCFH / NMI (Acyl Imidazolium) NoExtreme->TCFH

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate chirality and electronic deficiency.

Module 4: Validated Protocols

Protocol A: The "Low Epimerization" Method (T3P)

Why: T3P (Propylphosphonic Anhydride) acts as a dehydrating agent.[1] The byproduct is water-soluble, simplifying workup.[2] It is exceptionally mild on chiral centers [1].

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Aniline in EtOAc or 2-MeTHF (3-5 mL/mmol). Note: DMF can be used if solubility is an issue, but EtOAc aids workup.

  • Base: Add 3.0 - 4.0 equiv Pyridine (or N-Methylmorpholine). Cool to 0 °C.

  • Activate: Add 1.5 - 2.0 equiv T3P (50% w/w solution in EtOAc) dropwise.

  • React: Allow to warm to RT. Stir 12-24h.

  • Workup: Dilute with EtOAc. Wash with water, 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.

Protocol B: The "Specialist" Method (TCFH/NMI)

Why: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) paired with NMI (N-methylimidazole) forms a highly reactive N-acyl imidazolium species. This is specifically cited for outperforming HATU with electron-deficient anilines [2].

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv Aniline in anhydrous Acetonitrile (MeCN) (0.1 M).

  • Base: Add 2.5 - 3.0 equiv N-methylimidazole (NMI) .

  • Reagent: Add 1.0 - 1.2 equiv TCFH in one portion.

  • React: Stir at RT for 2-18h.

    • Tip: If conversion stalls, heat to 40-50 °C.

  • Workup: Dilute with EtOAc/Water. Standard extraction.

Protocol C: The "Sledgehammer" Method (Ghosez’s Reagent)

Why: Converts the acid to an Acid Chloride under neutral conditions. Acid chlorides are orders of magnitude more reactive than active esters. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) avoids the acidic byproducts of SOCl₂ [3].

  • Activation: Dissolve 1.0 equiv Carboxylic Acid in anhydrous DCM or CHCl₃ .

  • Reagent: Add 1.2 - 1.5 equiv Ghosez’s Reagent at RT. Stir 1-2h.

    • Check: Monitor by TLC (methanol quench of aliquot -> methyl ester).

  • Coupling: Once activation is complete, add 1.0 - 1.2 equiv Aniline and 2.0 equiv DIPEA (or Pyridine).

  • React: Stir at RT or Reflux (if necessary) for 2-16h.

  • Workup: Standard aqueous workup.

Module 5: Troubleshooting Specific Failures

SymptomDiagnosisSolution
Reaction turns black/tarry Decomposition of aniline or activated acid.Lower temperature.[2] Switch to T3P (Protocol A). Exclude light/O₂.
Starting material remains (Acid) Activation failure.The coupling reagent hydrolyzed.[3] Ensure anhydrous solvents. Switch to Ghosez's Reagent (Protocol C).
Starting material remains (Aniline) Nucleophile failed to attack.The active ester is too stable. Add DMAP (0.1 eq) as a nucleophilic catalyst (if achiral).
Yield is low, difficult separation Product is stuck in organic/aqueous interface.Use 2-MeTHF for extraction. If product is very polar, do not wash with water; evaporate DMF and purify directly.

References

  • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides. Source:[1][2][4] Organic Process Research & Development URL:[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Source: Organic Letters URL:[Link]

  • Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine. Source: Encyclopedia of Reagents for Organic Synthesis URL:[Link]

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents. Source: Chemical Reviews URL:[Link]

Sources

Technical Support Center: Troubleshooting Precipitation in Aqueous Kinase Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Kinase Assay Technical Support Center.

This guide is designed for researchers and drug discovery professionals encountering unexpected precipitation or turbidity in aqueous kinase buffers. Unlike general buffer preparation guides, this resource focuses on the specific electrochemical and thermodynamic incompatibilities common to kinase signaling assays, including cofactor instability, redox shifts, and small-molecule aggregation.

Part 1: Diagnostic Workflow

Before adjusting your formulation, use this logic flow to identify the root cause of the precipitation.

TroubleshootingFlow Start Observation: Cloudiness/Precipitate Centrifuge Step 1: Centrifuge Sample (13,000 x g, 10 min) Start->Centrifuge PelletCheck Is there a visible pellet? Centrifuge->PelletCheck NoPellet Suspect Colloidal Aggregation (Promiscuous Inhibitor) PelletCheck->NoPellet No (Hazy) YesPellet Analyze Pellet/Supernatant PelletCheck->YesPellet Yes (Solid) DetergentTest Protocol: Add 0.01% Triton X-100 Does activity restore? NoPellet->DetergentTest Sol_Agg Confirmed Aggregator False Positive Hit DetergentTest->Sol_Agg Yes CheckComponents Check Buffer Composition YesPellet->CheckComponents Phosphate Contains Phosphate + Mg/Mn? CheckComponents->Phosphate Reductant Contains TCEP/DTT? Phosphate->Reductant No Sol_Phos Inorganic Salt Precipitate Switch to HEPES/MOPS Phosphate->Sol_Phos Yes DMSO High Compound/DMSO? Reductant->DMSO Fresh Sol_Reduct Oxidation/Cyclization Fresh Prep or pH Check Reductant->Sol_Reduct Old/Neutral pH Sol_DMSO Solubility Shock Use Step-wise Dilution DMSO->Sol_DMSO >1% DMSO

Figure 1: Decision tree for diagnosing precipitation sources in kinase assays. Follow the path based on visual and experimental observations.

Part 2: Troubleshooting Guides & FAQs
Category 1: Buffer Component Compatibility (The "Salt Trap")

Q: My buffer turns cloudy immediately upon adding Magnesium (


) or Manganese (

). Why?

A: This is likely due to the formation of insoluble inorganic salts. Kinase assays require divalent cations (


 or 

) to coordinate ATP. However, these cations have low solubility products (

) when paired with Phosphate or Carbonate ions.
  • The Mechanism: If you are using PBS (Phosphate Buffered Saline) or a buffer contaminated with carbonate (from air exposure), the addition of

    
     or 
    
    
    
    will cause rapid precipitation of Magnesium Phosphate (
    
    
    ) or Manganese Phosphate.
  • The Fix:

    • Switch Buffers: Use organic buffers like HEPES, MOPS, or Tris which do not complex with divalent cations.

    • Check pH for Manganese:

      
       is unstable at pH > 8.0. It oxidizes to 
      
      
      
      /
      
      
      and precipitates as brown manganese oxide/hydroxide. Keep pH < 7.5 for Manganese-dependent assays [1].

Table 1: Common Incompatible Buffer Pairs

Buffer ComponentIncompatible AdditiveResultSolution
Phosphate (PBS)

,

,

Insoluble metal-phosphates (Cloudy white ppt)Use HEPES or Tris-HCl.
High pH (>8.0)


/

(Brown ppt)
Keep pH 7.0–7.5; Add reducing agent.
Carbonate

,

Insoluble CarbonatesUse degassed water; avoid old basic buffers.
Category 2: Reducing Agent Instability

Q: I switched from DTT to TCEP for better stability, but I still see precipitation after 24 hours. Is TCEP stable?

A: TCEP is generally more stable than DTT, but it has a specific weakness: Neutral pH Phosphate Buffers . While TCEP is marketed as "stable," empirical data shows it oxidizes significantly in Phosphate buffers at neutral pH (pH 7.0–8.[1]0) within 72 hours [2].

  • DTT Issues: DTT oxidizes rapidly in air (forming a cyclic disulfide which is insoluble) and can chelate metal ions like

    
     (used in His-tag purification), causing precipitation of the metal-DTT complex.
    
  • The Fix:

    • If using TCEP in PBS, prepare it immediately before use .[1][2]

    • For long-term storage, use TCEP in Tris or HEPES at acidic (pH < 6.0) conditions if possible, or freeze aliquots at -20°C.

Table 2: Reducing Agent Selection Guide

FeatureDTT (Dithiothreitol) TCEP (Tris(2-carboxyethyl)phosphine)
Mechanism Thiol-disulfide exchangePhosphine reduction (irreversible)
Stability Low (Oxidizes in air <24h)High (except in neutral Phosphate)
Metal Compatibility Poor (Chelates Ni, Co, Cu)Good (Does not chelate metals)
Odor Strong (Rotten egg)Odorless
Best Use Short-term assays; SDS-PAGELong-term storage; IMAC purification
Category 3: Compound Interference & Colloidal Aggregation [3]

Q: My kinase inhibitor shows high potency but the solution looks slightly "hazy." Is this precipitation?

A: You may be observing Colloidal Aggregation , a common source of false positives in drug discovery.[3][4][5][6] Many hydrophobic small molecules do not precipitate into a solid pellet but form colloidal particles (100–1000 nm) that sequester the enzyme, inhibiting it non-specifically [3].

  • The Diagnostic (Detergent Test): Colloids are sensitive to detergents. If your inhibition is real (specific binding), adding a detergent shouldn't change the

    
     drastically. If the inhibition is due to aggregation, the detergent will disrupt the colloid and "restore" enzyme activity.
    
  • The Protocol:

    • Prepare your assay buffer with 0.01% Triton X-100 or 0.005% Tween-80 .

    • Compare the

      
       of the compound with and without detergent.
      
    • Result: If potency drops >10-fold with detergent, the compound is likely an aggregator (False Positive) [4].

Q: Adding my compound stock (in DMSO) to the buffer causes immediate cloudiness.

A: This is "Solvent Shock." Adding 100% DMSO stock directly to an aqueous buffer creates a local region of high concentration and rapid polarity change, forcing the compound out of solution.

  • The Fix (Step-wise Dilution):

    • Dilute the 100% DMSO stock to an intermediate concentration (e.g., 10% DMSO) using the assay buffer.

    • Mix this intermediate thoroughly.

    • Dilute this intermediate into the final assay volume.

    • Note: Ensure final DMSO concentration is <1% (or within the kinase's tolerance limit).

Part 3: Experimental Protocol
Protocol: Rapid Solubility & Aggregation Check

Use this standardized workflow to validate compound solubility before running a full High-Throughput Screen (HTS).

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

    
    )
    
  • Detergent Stock (1% Triton X-100)

  • Microcentrifuge or Dynamic Light Scattering (DLS) plate reader

Steps:

  • Preparation: Dilute compound to 100 µM in Assay Buffer (Final DMSO 1%).

  • Visual Check: Hold tube against a dark background. Look for turbidity (Tyndall effect).

  • Centrifugation (The "Spin-Down"):

    • Centrifuge at 13,000 x g for 10 minutes .

    • Carefully sample the supernatant .

    • Measure concentration (UV-Vis or HPLC).

    • Criteria: If supernatant concentration < 80% of nominal, significant precipitation has occurred.

  • Detergent Challenge (If Hazy/Colloidal):

    • Prepare two parallel reactions:

      • A: Buffer + Compound[2][7]

      • B: Buffer + Compound + 0.01% Triton X-100

    • Measure Kinase Activity.

    • Interpretation: If A shows 100% inhibition and B shows 0% inhibition, the compound is a colloidal aggregator [4].

References
  • Manganese(II) chloride. Wikipedia. Available at: [Link] (Accessed: March 2, 2026).

  • A high-throughput screen for aggregation-based inhibition in a large compound library. PubMed. Available at: [Link] (Accessed: March 2, 2026).

  • A detergent-based assay for the detection of promiscuous inhibitors. PubMed. Available at: [Link] (Accessed: March 2, 2026).

Sources

Technical Support Center: Indole-4-Carboxamide Research in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Indole-4-Carboxamide antimycobacterials. Designed for drug development professionals and molecular microbiologists, this resource provides authoritative, field-proven solutions for characterizing compound efficacy, deconvoluting resistance mechanisms, and optimizing experimental workflows.

Mechanistic Architecture & Resistance Pathways

To troubleshoot effectively, you must first understand the causal mechanism of your compound. Indole-4-carboxamides are prodrugs , not direct enzyme inhibitors[1]. They hijack the endogenous tryptophan biosynthesis pathway, forcing the bacteria to synthesize a lethal antimetabolite[2]. M. tuberculosis (Mtb) circumvents this via three distinct evolutionary strategies[1].

Mechanism Prodrug Indole-4-carboxamide (Prodrug) AmiC AmiC Amidase (Hydrolysis) Prodrug->AmiC Active 4-Aminoindole (4-AI) AmiC->Active TrpAB TrpAB (Trp Synthase) Active->TrpAB Hijacks Enzyme Toxic 4-Aminotryptophan (Cytotoxic) TrpAB->Toxic Trp L-Tryptophan TrpAB->Trp Normal Pathway Death Cell Death Toxic->Death Chorismate Chorismate TrpE TrpE (Anthranilate Synthase) Chorismate->TrpE Indole Endogenous Indole TrpE->Indole Biosynthesis Indole->TrpAB Res1 Mutant AmiC (No Hydrolysis) Res1->AmiC Res2 Mutant TrpE (Increased Flux) Res2->TrpE Res3 Mutant TrpAB (Decreased Affinity) Res3->TrpAB

Mechanism of action and three distinct resistance pathways of indole-4-carboxamides in Mtb.

Troubleshooting & FAQs

Q1: My indole-4-carboxamide hit shows potent whole-cell activity against Mtb, but fails to inhibit TrpAB in my target-based biochemical assay. What is going wrong? A1: You are observing the classic signature of a prodrug. Indole-4-carboxamides do not directly inhibit TrpAB[1]. Instead, they require intracellular activation by the M. tuberculosis putative amidase AmiC[2]. AmiC hydrolyzes the carboxamide to liberate 4-aminoindole (4-AI)[1]. 4-AI is then metabolically incorporated by TrpAB to form the cytotoxic antimetabolite 4-aminotryptophan[3]. Actionable Fix: To validate your biochemical assay, synthesize and test the hydrolyzed product (4-AI) directly against purified TrpAB, rather than the parent carboxamide.

Q2: We isolated spontaneous resistant mutants at a very high frequency (~3 × 10⁻⁶). Is this scaffold doomed for clinical development due to rapid resistance? A2: Not necessarily. High frequency of resistance (FoR) in whole-cell screens often points to the loss of prodrug-activating enzymes rather than mutations in the essential terminal target. AmiC is a non-essential, dispensable gene in Mtb[1]. Loss-of-function mutations in amiC carry little to no fitness cost in vitro, driving up the observed FoR[1]. Actionable Fix: To assess the true mutational vulnerability of the core pharmacophore, bypass AmiC by screening the active metabolite (4-AI) directly against your mutant library. amiC mutants will remain fully susceptible to 4-AI[1].

Q3: Whole-genome sequencing of our resistant isolates revealed mutations in TrpE, not AmiC or TrpAB. How does a mutation upstream in the pathway confer resistance? A3: This is a sophisticated example of metabolic flux modulation. TrpE (anthranilate synthase) is normally subject to allosteric feedback inhibition by L-tryptophan[1]. The mutations you observe in trpE abolish this feedback loop, leading to an unregulated, hyperactive biosynthetic rate of natural tryptophan precursors[1]. This massive intracellular pool of endogenous indole competitively outcompetes the prodrug-derived 4-AI at the TrpAB active site, effectively rescuing the bacteria from toxic incorporation[4].

Quantitative Data: Resistance Profiles

To help you validate your own mutant strains, compare your Minimum Inhibitory Concentration (MIC) shifts against the standardized data below. A true amiC mutant will show cross-resistance to the prodrug but wild-type susceptibility to the active metabolite[1].

Mtb Strain GenotypeMechanism of ResistanceIndole-4-carboxamide MIC (µM)4-Aminoindole (4-AI) MIC (µM)
Wild-Type (H37Rv) N/A (Susceptible)0.50.5
Mutant amiC Loss of prodrug hydrolysis> 50.00.5
Mutant trpE Loss of allosteric feedback (Increased flux)> 50.0> 50.0
Mutant trpAB Decreased affinity for 4-AI incorporation> 50.0> 50.0

(Note: MIC values are representative baselines for standard indole-4-carboxamide derivatives tested in BSA-free media[1].)

Experimental Protocols (Self-Validating Systems)

A common point of failure in tryptophan biosynthesis research is the use of incorrect culture media. Standard mycobacterial media supplements (like OADC) contain Bovine Serum Albumin (BSA) and trace amino acids that will artificially rescue the bacteria, leading to false negatives[1]. The following protocol utilizes a self-validating rescue assay to confirm on-target activity.

Workflow Step1 Culture Mtb H37Rv in BSA-free 7H9 Media Step2 Plate with Indole-4-carboxamide ± L-Tryptophan Supplement Step1->Step2 Step3 Incubate 7-14 Days at 37°C Step2->Step3 Step4 Measure Viability (Resazurin Assay) Step3->Step4 Decision MIC Shift >10-fold? Step4->Decision Yes Target Confirmed: Trp Biosynthesis Pathway Decision->Yes Yes (Rescue) No Alternative Target or Efflux Mechanism Decision->No No Shift

Workflow for validating tryptophan biosynthesis targeting via metabolite rescue.

Protocol: Target Validation via Metabolite Rescue Assay

1. Media Preparation (Critical Step): Prepare BSA-free Middlebrook 7H9 broth base supplemented with 4 g/L glucose, 0.8 g/L NaCl, 0.3 g/L Casitone, and 0.05% Tyloxapol[1]. Do not use albumin-containing supplements. 2. Inoculum Standardization: Grow M. tuberculosis H37Rv to mid-log phase (OD600 0.4–0.6). Dilute the culture in the BSA-free media to a final assay concentration of


 CFU/mL[1].
3. Compound Plating: 
In a 96-well microtiter plate, dispense the indole-4-carboxamide in a 2-fold serial dilution (e.g., from 50 µM down to 0.05 µM).
4. Metabolite Supplementation (Internal Control): 
Set up parallel plates where the media is supplemented with 1 mM L-Tryptophan[1]. Causality Check: If the compound specifically targets the Trp biosynthesis pathway, exogenous L-Tryptophan will bypass the metabolic block and rescue bacterial growth[4].
5. Incubation & Readout: 
Incubate plates at 37°C for 7 to 14 days. Add 10% resazurin (Alamar Blue) to each well, incubate for an additional 24 hours, and measure fluorescence (Ex 530 nm / Em 590 nm) to determine the MIC[4]. A >10-fold increase in MIC in the supplemented plate confirms on-target pathway inhibition.

References

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Source: Cell Chemical Biology (2021). URL:[Link]

  • The implication of Mycobacterium tuberculosis-mediated metabolism of targeted xenobiotics. Source: Nature Reviews Chemistry (2023). URL:[Link]

Sources

Technical Support Center: Indole-4-Carboxamides – Stability and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical pharmacokinetic and handling challenges associated with indole-4-carboxamides. This class of compounds is highly sensitive to environmental moisture and specific enzymatic environments, which can lead to artifactual data if not properly managed.

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and mechanistic workflows to ensure the scientific integrity of your assays.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do my indole-4-carboxamide stocks show inconsistent potency after prolonged storage in DMSO?

The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated opening of stock vials exposes the solvent to atmospheric moisture. The introduction of water triggers two phenomena:

  • Chemical Hydrolysis: The carboxamide bond slowly hydrolyzes into the corresponding carboxylic acid and amine, particularly if the absorbed water shifts the micro-pH of the solution.

  • Precipitation: Many indole-4-carboxamide derivatives are highly lipophilic. The introduction of water drastically reduces their solubility, causing micro-precipitation that lowers the effective concentration of your stock without visible cloudiness.

The Solution: Never use a single, large-volume stock vial. Prepare single-use aliquots in anhydrous DMSO (<0.1% water) under an argon atmosphere, and discard any remaining volume after the first thaw.

Q2: During in vitro pharmacokinetic profiling, why do indole-4-carboxamides exhibit rapid clearance in mouse plasma but remain stable in human plasma?

The Causality: Indole-4-carboxamides are highly susceptible to enzymatic cleavage by plasma amidases and esterases. Mouse plasma possesses significantly higher intrinsic carboxylesterase/amidase activity compared to human plasma, leading to rapid degradation. Recent pharmacokinetic studies demonstrate that indole-4-carboxamide derivatives exhibit very low half-lives in mouse plasma (ranging from 22.9 to 43.1 minutes)[1]. Furthermore, plasma protein binding (PPB) in humans is extremely high (>97%), which sterically shields the compound from enzymatic degradation. In contrast, PPB in mice is notably lower, increasing the unbound fraction available for rapid hydrolysis[1].

Q3: How does the metabolic instability of indole-4-carboxamides relate to their mechanism of action against Mycobacterium tuberculosis (Mtb)?

The Causality: The "instability" of the carboxamide bond is actually a targeted, evolutionary prodrug mechanism. In Mtb, indole-4-carboxamides are specifically hydrolyzed by the intracellular amidase AmiC[2]. This enzymatic cleavage releases 4-aminoindole (4-AI)[2]. 4-AI acts as a toxic antimetabolite; it is erroneously incorporated by the mycobacterial tryptophan synthase (TrpAB) to form 4-aminotryptophan, which completely halts L-tryptophan biosynthesis and induces bacterial cell death[2]. When resistance occurs, it is typically due to loss-of-function mutations in AmiC (preventing prodrug activation) or mutations in TrpE that increase natural tryptophan flux to outcompete the drug[2].

Part 2: Mechanistic & Workflow Visualizations

G Start Synthesized Indole-4-Carboxamide DMSO Dissolve in Anhydrous DMSO (<0.1% water) Start->DMSO Aliquot Aliquot into Single-Use Vials (Argon Purged) DMSO->Aliquot Freeze Store at -80°C (Avoid Freeze-Thaw) Aliquot->Freeze QC LC-MS/MS QC Check (Purity >95%) Freeze->QC Thaw once QC->Start Fail (Degraded) Use Ready for In Vitro/ In Vivo Assays QC->Use Pass

Workflow for the preparation and quality control of indole-4-carboxamide DMSO stocks.

G Prodrug Indole-4-Carboxamide (Prodrug) AmiC Hydrolysis by AmiC (Mycobacterial Amidase) Prodrug->AmiC Metabolite 4-Aminoindole (Active Intermediate) AmiC->Metabolite TrpAB Tryptophan Synthase (TrpAB) Metabolite->TrpAB Toxic 4-Aminotryptophan (Toxic Antimetabolite) TrpAB->Toxic Death Inhibition of Trp Biosynthesis & Cell Death Toxic->Death

AmiC-dependent prodrug activation and tryptophan biosynthesis inhibition pathway in Mtb.

Part 3: Quantitative Data Summaries

To aid in your experimental design, the following table summarizes the expected pharmacokinetic and stability parameters of standard indole-4-carboxamides across different biological matrices based on recent literature,.

ParameterMouse PlasmaHuman PlasmaMtb Intracellular Matrix
Half-life (

)
22.9 – 43.1 min> 120 minRapidly hydrolyzed
Plasma Protein Binding < 80% – 90%> 97%N/A
Primary Degradant Indole-4-carboxylic acidMinimal degradation4-aminoindole (Active)
Mediating Enzyme Non-specific esterases/amidasesMinimal activityAmiC (Specific amidase)

Part 4: Standardized Experimental Protocols

Protocol A: Self-Validating Plasma Stability Assay

To ensure that rapid clearance is due to enzymatic degradation and not chemical instability or precipitation, this protocol includes an internal enzymatic validation step[3].

  • Matrix Preparation: Thaw pooled human or mouse plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove any lipid precipitates. Pre-warm the cleared plasma to 37°C in a shaking incubator for 10 minutes.

  • Spiking: Add the indole-4-carboxamide to the plasma to achieve a final concentration of 1 µM. Critical: Ensure the final DMSO concentration is strictly ≤1% (v/v) to prevent the denaturation of plasma amidases.

  • Self-Validation Control: In a parallel tube, spike 1 µM of Procaine or Propantheline. These are known, highly sensitive substrates for plasma esterases/amidases. If these do not degrade, your plasma batch has lost enzymatic viability[3].

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile (containing 100 nM of a deuterated internal standard) to precipitate proteins and halt enzymatic activity.

  • Analysis: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials for MRM (Multiple Reaction Monitoring) analysis.

Protocol B: Anhydrous DMSO Stock Preparation
  • Lyophilization: Ensure the synthesized indole-4-carboxamide powder is completely dry by lyophilizing it overnight.

  • Solubilization: Dissolve the powder in LC-MS grade anhydrous DMSO (<0.1% water) to a precise 10 mM stock concentration.

  • Aliquoting: Dispense 10–20 µL aliquots into amber, low-bind microcentrifuge tubes. Purge the headspace of each tube with Argon gas before capping to displace moisture-rich air.

  • Storage: Flash-freeze the tubes in liquid nitrogen and transfer them to a -80°C freezer.

  • Quality Control: Thaw one random aliquot and run an LC-MS/MS check to verify >95% purity and confirm the total absence of the hydrolyzed 4-aminoindole degradation product.

Part 5: References

  • Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology / PMC.[Link]

  • α-Aminooxyacetic acid derivatives acting as pro-drugs against Mycobacterium tuberculosis. bioRxiv.[Link]

  • Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity (Parallel Source). Martin Luther University Halle-Wittenberg.[Link]

Sources

Technical Support Center: Purification of N-pyridin-4-yl-1H-indole-4-carboxamide by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of N-pyridin-4-yl-1H-indole-4-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple protocols to explain the underlying chromatographic principles, enabling you to troubleshoot and optimize your purification effectively.

The unique structure of N-pyridin-4-yl-1H-indole-4-carboxamide, containing both a basic pyridine ring and a hydrophobic indole core, presents specific challenges in reversed-phase HPLC, most notably poor peak shape. This guide provides a structured approach to overcoming these issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What is a reliable starting point for an analytical HPLC method?

A good starting point for method development is a standard reversed-phase C18 column with a gradient elution. The key is to use an acidic mobile phase modifier to ensure symmetrical peak shape.

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolving power for this moderately hydrophobic molecule.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of silica silanols, preventing peak tailing.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute the compound and any impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 280 nm or 254 nmIndole derivatives typically exhibit strong absorbance at these wavelengths.[2][3]
Column Temp. 30 °CUsing a column oven improves retention time stability and reproducibility.[4]

Q2: My peak is tailing severely. What is the primary cause?

The primary cause of peak tailing for N-pyridin-4-yl-1H-indole-4-carboxamide is an unwanted secondary interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the HPLC column's silica packing.[5][6] At neutral pH, these silanols can become deprotonated (SiO⁻), creating active sites that interact strongly with the protonated form of your basic compound, leading to a distorted peak shape.

Q3: What is the best way to dissolve my crude sample for injection?

For preparative HPLC, dissolve the crude material in the minimum amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3] Then, dilute this solution with your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) until the point of precipitation is almost reached. This ensures the sample is soluble but that the injection solvent is not significantly stronger than the mobile phase, which can cause peak distortion. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to protect the column from particulates.[3]

Q4: Can I use a C8 column instead of a C18?

Yes, a C8 column is a suitable alternative. It is less retentive than a C18 column, which means your compound will elute earlier, potentially with a lower percentage of organic solvent. This can be advantageous for reducing run times and solvent consumption. The principles for achieving good peak shape (i.e., using an acidic modifier) remain the same.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex issues encountered during purification.

Workflow for HPLC Purification

The general workflow for developing a purification method is outlined below.

cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up & Purification (Preparative Scale) A Crude Compound B Solubility Test & Sample Preparation A->B C Initial Method Scouting (Column, Solvents) B->C D Peak Shape Optimization (pH, Additives) C->D E Gradient Optimization (Resolution) D->E F Method Scaling (Flow, Loading) E->F G Purification Run & Fraction Collection F->G H Fraction Analysis & Pooling G->H I Solvent Evaporation & Final Product Isolation H->I

Caption: General workflow for HPLC method development and scale-up.

Problem 1: Poor Peak Shape (Tailing or Fronting)

As discussed, peak tailing is the most common issue. The flowchart below outlines a decision-making process for troubleshooting this problem.

cluster_tailing Tailing Solutions cluster_fronting Fronting Solutions A Problem: Poor Peak Shape B Is the peak tailing? A->B C Is the peak fronting? A->C D Cause: Silanol Interaction B->D E Cause: Column Overload or Poor Sample Solubility C->E S1 Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) D->S1 Primary Solution S2 Action: Use a High-Purity, End-Capped Column S1->S2 If tailing persists S3 Action: Add a Competing Base (e.g., 5-10 mM TEA) S2->S3 Alternative Solution S4 Action: Reduce Sample Concentration or Injection Volume E->S4 Primary Solution S5 Action: Ensure Sample is Fully Dissolved in Mobile Phase S4->S5 If fronting persists

Caption: Troubleshooting logic for addressing poor HPLC peak shape.

Detailed Protocol: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol is the most effective first step for improving the peak shape of N-pyridin-4-yl-1H-indole-4-carboxamide.

  • Prepare Stock Solutions:

    • Mobile Phase A: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm filter.

    • Mobile Phase B: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm filter.

  • System Flush: Purge your HPLC system thoroughly with the new mobile phases.

  • Column Equilibration: Equilibrate the column with your initial gradient conditions (e.g., 95% A, 5% B) for at least 15-20 minutes, or until the baseline is stable.[3] A stable baseline is critical for reproducible results.

  • Injection: Inject your sample. You should observe a significant improvement in peak symmetry.

  • Rationale: By lowering the pH to ~2.7, the formic acid protonates the basic pyridine nitrogen, ensuring it is in a single ionic state (BH+). Crucially, it also keeps the surface silanol groups in their neutral, non-ionized state (Si-OH), which dramatically reduces the secondary ionic interactions that cause peak tailing.[5][6]

Problem 2: Inconsistent Retention Times

Retention time (RT) drift compromises fraction collection and data reproducibility.

Probable Cause Recommended Solution In-Depth Explanation
Insufficient Column Equilibration Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.The stationary phase needs time to fully equilibrate with the mobile phase. Rushing this step is a common source of RT drift, especially in gradient elution.[4]
Mobile Phase Composition Change Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile component (acetonitrile).Over time, the composition of the mobile phase can change due to evaporation, altering its elution strength and causing RT shifts.[4][7]
Column Temperature Fluctuation Use a thermostatted column compartment and maintain a constant temperature (e.g., 30 °C).Retention is temperature-dependent. Even minor fluctuations in ambient lab temperature can cause RTs to drift.[4][8]
Pump Malfunction / Leaks Check for pressure fluctuations. Inspect fittings for any signs of leaks. Purge the pump to remove air bubbles.Inconsistent flow from the pump directly translates to inconsistent retention times. Leaks will cause a drop in pressure and flow rate.[8][9]
Problem 3: Low or No Recovery After Purification

Low recovery is often a result of issues with sample preparation or compound stability.

Experimental Protocol: Optimizing Sample Loading for Preparative HPLC

This protocol helps to prevent column overloading and sample precipitation, which are common causes of low recovery.

  • Determine Maximum Solubility: In a small vial, determine the approximate solubility of your crude material in the initial mobile phase composition (e.g., 95% Water / 5% ACN / 0.1% FA).

  • Prepare Injection Solution: Dissolve your crude material in a minimal amount of a strong, compatible solvent (e.g., DMSO). Dilute this solution with the initial mobile phase to a concentration that is ~80-90% of the maximum solubility determined in Step 1.

  • Perform a Loading Study: On your analytical column, inject increasing volumes of your prepared sample (e.g., 10 µL, 20 µL, 50 µL, 100 µL). Monitor the peak shape. When the peak starts to broaden or show fronting, you have reached the loading limit of the analytical column.

  • Scale for Preparative Column: Use the loading study results to calculate the appropriate injection volume for your larger preparative column. The loading capacity scales with the cross-sectional area of the column.

  • Rationale: Injecting a sample dissolved in a solvent much stronger than the mobile phase causes the sample band to spread out at the column inlet, leading to broad peaks.[9] If the sample is not fully soluble in the mobile phase, it will precipitate at the head of the column, leading to high backpressure and very low recovery.[3]

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed, Antonie Van Leeuwenhoek. [Link]

  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). PMC, International Journal of Analytical Chemistry. [Link]

  • Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). ResearchGate. [Link]

  • Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. PubMed, Chemical Communications. [Link]

  • N-pyrimidin-2-yl-1H-indole-4-carboxamide. PubChem. [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • N-Methyl-4-Pyridin-4-Yl-1h-Pyrrole-2-Carboxamide. PubChem. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

Sources

Identification of metabolic byproducts in microsomal stability assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Metabolite Identification (MetID) Technical Support Center . As an Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we examine the causality behind assay failures, establish self-validating experimental designs, and provide actionable solutions for identifying metabolic byproducts in microsomal stability assays using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Assay Architecture & Workflow Visualization

Before diving into specific troubleshooting scenarios, it is critical to understand the logical flow of a MetID study. The following diagram illustrates the standard pipeline, emphasizing the transition from biochemical incubation to computational data processing.

MetID_Workflow Incubation 1. Microsomal Incubation (Test Cmpd + Microsomes + NADPH) Quenching 2. Reaction Quenching (Ice-cold ACN/MeOH + IS) Incubation->Quenching Timepoints (0-60 min) Centrifugation 3. Protein Precipitation & Centrifugation Quenching->Centrifugation LCHRMS 4. LC-HRMS Analysis (Data-Dependent Acquisition) Centrifugation->LCHRMS Supernatant DataProc 5. Data Processing (Mass Defect Filtering) LCHRMS->DataProc Accurate Mass & MS/MS Spectra MetID 6. Structural Elucidation & MetID Profiling DataProc->MetID Filtered Metabolites

Workflow for metabolite identification in microsomal stability assays using LC-HRMS.

Self-Validating Step-by-Step Methodology

To ensure your data is trustworthy, your protocol must be a self-validating system. This means incorporating internal controls that immediately flag systemic failures (e.g., inactive microsomes or chemical instability).

Phase 1: Preparation & Pre-Incubation

  • Prepare the Matrix: Dilute liver microsomes (e.g., Human Liver Microsomes, HLM) to a final assay concentration of 0.5 to 2.0 mg/mL in 100 mM Potassium Phosphate Buffer (pH 7.4) [1]. Causality: A pH of 7.4 maintains the physiological conformation of Cytochrome P450 (CYP) enzymes.

  • Add Controls: Include a high-clearance positive control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) in parallel wells [2]. Validation: If Verapamil does not deplete, your microsomes or cofactors are inactive.

  • Pre-Incubate: Add the test compound (typically 1–10 µM) to the microsomal suspension and pre-incubate at 37°C for 5–10 minutes.

Phase 2: Reaction Initiation & Quenching 4. Initiate Metabolism: Start the reaction by adding an NADPH Regenerating System (NRS) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase [1]. 5. Negative Control (No-Cofactor): Maintain a parallel incubation where an equivalent volume of buffer replaces the NRS. Validation: Any depletion here indicates non-CYP mediated degradation or chemical instability. 6. Time-Course Quenching: At predetermined intervals (e.g., 0, 15, 30, 60 minutes), extract an aliquot and immediately quench it in 3 volumes of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS). Causality: The organic solvent denatures the CYP enzymes, instantly halting metabolism, while the cold temperature prevents further chemical degradation.

Phase 3: Extraction & Analysis 7. Protein Precipitation: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the denatured proteins. 8. LC-HRMS Acquisition: Transfer the supernatant to LC vials. Analyze using an LC-HRMS system (e.g., Q-TOF or Orbitrap) utilizing Data-Dependent Acquisition (DDA) to capture both exact mass (MS1) and fragmentation spectra (MS2) [3].

Quantitative Data: Common Phase I & II Metabolic Mass Shifts

To successfully identify metabolites, you must know what mass shifts to look for. The table below summarizes the exact mass changes associated with common biotransformations.

Biotransformation PathwayMechanism / Structural ChangeChemical Formula ShiftExact Mass Shift (Da)
Hydroxylation / Epoxidation Addition of an oxygen atom (Phase I)+ O+ 15.9949
N- or O-Dealkylation Loss of a methyl group (Phase I)- CH₂- 14.0157
Desaturation / Oxidation Conversion of alcohol to ketone (Phase I)- H₂- 2.0157
Glucuronidation Addition of glucuronic acid (Phase II)*+ C₆H₈O₆+ 176.0321
Glutathione Conjugation Trapping of reactive metabolites (Phase II)**+ C₁₀H₁₅N₃O₆S+ 305.0682

*Requires the addition of UDPGA cofactor to the assay. **Requires the addition of GSH to trap reactive electrophiles.

Troubleshooting Guides & FAQs

Section 1: Assay Setup & Incubation

Q: Why do we use an NADPH regenerating system instead of just adding a bolus of NADPH? A: NADPH is thermally unstable at 37°C and is rapidly consumed not only by the drug metabolism process but also by uncoupled CYP450 turnover (producing reactive oxygen species). A bolus addition would deplete before the 60-minute mark, artificially halting metabolism. The regenerating system (NADP+, glucose-6-phosphate, and G6PDH) provides a continuous, steady-state supply of reducing equivalents, ensuring linear enzyme kinetics throughout the assay [1].

Q: My test compound is degrading completely in the "Minus-NADPH" control. What is happening? A: If your compound disappears without NADPH, it is not undergoing CYP450-mediated metabolism. The causality usually points to one of two factors:

  • Chemical Instability: The compound is hydrolyzing in the pH 7.4 buffer at 37°C. (Check this by running a buffer-only control).

  • Non-CYP Enzymes: Liver microsomes contain other enzymes, such as esterases and amidases, which do not require NADPH to function. If your compound contains an ester bond, it is likely being cleaved by microsomal carboxylesterases.

Section 2: Analytical Detection (LC-HRMS)

Q: I am seeing a massive drop in MS sensitivity for my metabolites compared to my parent drug, even though the parent drug is heavily depleted. Where are the metabolites? A: You are likely experiencing Ion Suppression . Liver microsomes are essentially lipid bilayers packed with endogenous phospholipids. During standard protein precipitation, these phospholipids remain in the supernatant and co-elute with your analytes, competing for charge in the Electrospray Ionization (ESI) source. Solution: Switch your sample preparation from simple protein precipitation to Solid-Phase Extraction (SPE) or use specialized Phospholipid Removal Plates. Alternatively, adjust your LC gradient to ensure your metabolites elute away from the phospholipid retention zone (typically late in the reversed-phase gradient).

Q: How do I distinguish between positional isomers (e.g., hydroxylation at different sites on the molecule)? A: Exact mass (MS1) cannot differentiate isomers because they have identical chemical formulas (e.g., +15.9949 Da). You must rely on MS/MS fragmentation . By comparing the fragmentation pattern of the parent drug to the metabolite, you can localize the modification. If a specific fragment shifts by +15.9949 Da, the hydroxylation occurred on that portion of the molecule.

Section 3: Data Processing & Structural Elucidation

Q: My LC-HRMS chromatogram is flooded with thousands of peaks from the microsomal matrix. How do I isolate the true drug metabolites? A: This is where Mass Defect Filtering (MDF) is critical. The "mass defect" is the difference between a molecule's exact mass and its nominal (integer) mass. Because the elements in your parent drug (C, H, N, O, halogens) have specific mass defects, all true metabolites will share a similar mass defect signature to the parent drug[4]. By applying an MDF window (e.g., ± 50 mDa around the parent drug's mass defect) in your processing software, you computationally filter out 90% of the endogenous microsomal lipids and peptides, leaving only the true xenobiotic metabolites [3].

Q: I applied a Mass Defect Filter, but I am still getting false positives. How can I further refine the data? A: If MDF alone is insufficient, implement a Background Subtraction or Control Comparison workflow. Overlay the chromatogram of your 60-minute sample with the 0-minute sample and the Minus-NADPH control. True metabolites must:

  • Be absent (or minimal) at T=0.

  • Be absent in the Minus-NADPH control.

  • Show a time-dependent increase in peak area from T=0 to T=60. Modern MetID software (e.g., Compound Discoverer, MetaboLynx) can automate this differential analysis.

References

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Analytical Services. Available at: [Link]

  • Drug Discovery Trends. "Massive Accomplishment: High resolution, accurate mass LC-MS/MS technology combines with mass defect filtering." Drug Discovery and Development. Available at: [Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at:[Link]

  • Zhu, M., et al. "Mass defect filter technique and its applications to Drug metabolite identification by high-resolution mass spectrometry." ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Efficacy of Indole Carboxamides versus Fasudil In Vivo: A Comparative Guide for ROCK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a master regulator of actomyosin cytoskeleton dynamics, cellular contraction, and fibrotic gene transcription. Historically, targeting this pathway has been hampered by the dose-limiting toxicities of first-generation, non-selective inhibitors like Fasudil.

This guide provides an objective, highly technical comparison between Fasudil (a classic pan-ROCK inhibitor) and Indole Carboxamides (a next-generation class of ROCK2-selective inhibitors). Designed for drug development professionals and in vivo pharmacologists, this document synthesizes mechanistic grounding, comparative pharmacodynamics, and a self-validating experimental protocol to evaluate in vivo efficacy safely and accurately.

Mechanistic Grounding: The Causality of ROCK2 Selectivity

ROCK exists in two distinct isoforms: ROCK1 and ROCK2. While they share 65% overall homology and 92% homology in their kinase domains, their physiological roles diverge significantly. ROCK1 is ubiquitously expressed and is the primary driver of systemic vascular tone. ROCK2 is preferentially expressed in the brain, heart, and fibroblasts, driving localized fibrotic and inflammatory responses[1].

Fasudil is an isoquinoline sulfonamide derivative that acts as an ATP-competitive pan-ROCK inhibitor ()[2]. Because it indiscriminately blocks both isoforms, its in vivo application is frequently bottlenecked by severe, ROCK1-mediated systemic hypotension. Furthermore, Fasudil exhibits off-target inhibition against other AGC kinases (PKA, PKG, PKC), narrowing its therapeutic window[2],[3].

Conversely, indole carboxamides represent a rationally designed class of ROCK2-selective inhibitors ()[4]. By exploiting subtle conformational differences in the hinge region of the kinase domain, the carboxamide moiety forms critical, isoform-specific hydrogen bonds (e.g., with Met156 in ROCK2). Simultaneously, the indole core occupies a lipophilic pocket that is structurally distinct in ROCK2. This precise molecular tuning achieves up to 100-fold selectivity for ROCK2 over ROCK1, allowing researchers to suppress fibrotic pathways without inducing systemic vasodilation[4],[1].

ROCK_Pathway cluster_kinases Rho-associated Kinases RhoA Active RhoA (GTP-bound) ROCK1 ROCK1 Isoform (Systemic Vascular Tone) RhoA->ROCK1 ROCK2 ROCK2 Isoform (Fibrosis & Inflammation) RhoA->ROCK2 MYPT1 MYPT1 / Cofilin Phosphorylation ROCK1->MYPT1 ROCK2->MYPT1 Fasudil Fasudil (Pan-ROCK Inhibitor) Fasudil->ROCK1 Inhibits Fasudil->ROCK2 Indole Indole Carboxamides (ROCK2-Selective) Indole->ROCK1 Spares (Maintains Tone) Indole->ROCK2 Potently Inhibits Actin Actomyosin Contraction & Fibrotic Gene Transcription MYPT1->Actin

Fig 1. Differential targeting of RhoA/ROCK pathways by Fasudil and Indole Carboxamides.

Comparative Pharmacological Profile

To objectively compare the performance of these two classes, the table below summarizes the quantitative biochemical and pharmacokinetic data.

ParameterFasudil (HA-1077)Representative Indole Carboxamide
ROCK1 IC50 ~330 nM> 1000 nM
ROCK2 IC50 ~158 nM< 10 nM
Selectivity (ROCK1/ROCK2) ~2-fold> 100-fold
In Vivo Half-Life (

)
~45 minutes4 - 6 hours
Primary Dose-Limiting Toxicity Severe HypotensionMinimal (Maintains Normotension)
Off-Target Kinase Inhibition PKA, PKG, PKC, MLCKHighly specific to ROCK2

In Vivo Efficacy: Experimental Protocols (Self-Validating Systems)

To evaluate the true translational efficacy of ROCK inhibitors, the Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH) and right ventricular (RV) remodeling model is the industry standard.

This protocol is designed as a self-validating system : a successful ROCK2-selective compound must demonstrate efficacy (lowering Right Ventricular Systolic Pressure and preventing RV hypertrophy) while simultaneously proving safety (maintaining systemic Mean Arterial Pressure). If Mean Arterial Pressure drops, the compound lacks true in vivo ROCK2 selectivity.

Step-by-Step Methodology

Step 1: Disease Induction (Day 0)

  • Action: Administer a single subcutaneous injection of Monocrotaline (60 mg/kg) to adult Sprague-Dawley rats.

  • Causality: MCT induces targeted endothelial injury in the pulmonary vasculature. This triggers a compensatory, ROCK-driven proliferative and fibrotic response, perfectly mimicking the pathophysiology of human vascular remodeling.

Step 2: Stratification & Randomization (Day 14)

  • Action: Perform baseline echocardiography to measure Pulmonary Acceleration Time (PAT). Randomize animals into treatment groups based on these baseline values.

  • Causality: MCT responsiveness can vary between animals. Randomizing based on documented disease onset ensures that subsequent treatment effects are statistically robust and not confounded by biological outliers.

Step 3: Dosing Regimen (Days 14–28)

  • Vehicle Control: 0.5% Methylcellulose via oral gavage.

  • Fasudil Arm: 30 mg/kg, administered twice daily (BID).

    • Causality: Fasudil's exceptionally short half-life (~45 mins) ()[5] necessitates frequent dosing to maintain target coverage. However, this frequent dosing exacerbates transient hypotensive spikes.

  • Indole Carboxamide Arm: 10 mg/kg, administered once daily (QD).

    • Causality: The optimized pharmacokinetic profile and extended half-life of the indole carboxamide scaffold allow for sustained ROCK2 inhibition without peak-trough toxicity[4].

Step 4: Hemodynamic Assessment (Day 28)

  • Action: Under isoflurane anesthesia, insert a Millar pressure-volume catheter via the right jugular vein into the right ventricle to record Right Ventricular Systolic Pressure (RVSP). Simultaneously, catheterize the carotid artery to record systemic Mean Arterial Pressure (MAP).

  • Causality: This dual-measurement is the core self-validation mechanism. Fasudil will lower both RVSP and MAP (indicating pan-ROCK inhibition). The Indole Carboxamide must lower RVSP while leaving MAP unaffected, proving functional ROCK2 selectivity in a living system.

Step 5: Tissue Harvest & Histopathology

  • Action: Euthanize animals and isolate the heart. Calculate the Fulton Index (RV /[LV + Septum] weight ratio).

  • Causality: The Fulton Index provides a direct, quantitative physical measurement of right ventricular hypertrophy, corroborating the hemodynamic pressure data.

InVivo_Workflow Induction Day 0 Disease Induction (MCT Injection) Randomization Day 14 Echocardiography & Randomization Induction->Randomization Dosing Day 14-28 Daily Oral Dosing (Fasudil vs Indole) Randomization->Dosing Hemodynamics Day 28 In Vivo Hemodynamics (RVSP Measurement) Dosing->Hemodynamics Tissue Day 28+ Tissue Harvest & Histopathology Hemodynamics->Tissue

Fig 2. Standardized 28-day in vivo workflow for evaluating ROCK inhibitor efficacy.

Safety & Off-Target Profiling

The ultimate advantage of transitioning from Fasudil to Indole Carboxamides lies in the expanded therapeutic window. Because Fasudil inhibits ROCK1 and other AGC kinases, escalating the dose to achieve profound anti-fibrotic effects inevitably triggers acute vasodilation[2]. Indole carboxamides decouple these mechanisms. By selectively inhibiting ROCK2, researchers can achieve near-complete suppression of pro-fibrotic markers (such as


-SMA and collagen deposition) while maintaining a pristine cardiovascular safety profile, making them vastly superior candidates for chronic in vivo administration.

References

  • Title: Fasudil - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Rho-associated protein kinase inhibitor, pharmaceutical composition comprising the same, as well as preparation method and use thereof (US10329282B2)
  • Title: Rho-associated protein kinase inhibitors (WO2025137483A1)

Sources

Selectivity Profiling Against a Panel of Serine/Threonine Kinases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of serine/threonine kinase (STK) inhibitors, potency is often easier to achieve than selectivity. With over 500 kinases in the human kinome sharing a highly conserved ATP-binding pocket, off-target effects are the primary driver of toxicity in clinical trials.

This guide compares the three dominant profiling methodologies: Radiometric Activity Assays , Competition Binding Assays , and TR-FRET . While binding assays (e.g., KINOMEscan) offer high throughput for primary screens, Radiometric Filter-Binding Assays (e.g., HotSpot™) remain the "Gold Standard" for critical lead optimization. They provide the only direct measure of catalytic inhibition under physiological ATP conditions, eliminating the false negatives common in surrogate endpoint assays.

The Selectivity Challenge: Serine/Threonine Kinases

Serine/Threonine kinases (e.g., MAPK, AKT, mTOR, PKC) present unique profiling challenges compared to Tyrosine kinases.

  • High ATP

    
     Variability:  STKs have ATP 
    
    
    
    values ranging from <1
    
    
    M to >500
    
    
    M. Profiling at a single fixed ATP concentration biases the data against kinases with low affinity for ATP.
  • Activation Loop Plasticity: Many STKs require phosphorylation for activation. Binding assays that use non-phosphorylated kinase domains may miss Type II inhibitors that bind the inactive conformation (DFG-out) or allosteric pockets.

Technology Comparison: The Three Pillars

We evaluate the three industry-standard platforms based on mechanism, interference, and physiological relevance.

A. Radiometric Filter-Binding (The Gold Standard)[1]
  • Method: Direct measurement of

    
    P-
    
    
    
    -ATP transfer to a peptide/protein substrate.
  • Mechanism: The reaction mixture is spotted onto P81 phosphocellulose paper; free ATP is washed away, and bound phosphorylated substrate is counted.[1]

  • Verdict: The most robust data. It is the only method that allows direct control of ATP concentrations to match intracellular levels (1 mM), revealing the true "functional" selectivity.

B. Competition Binding (e.g., KINOMEscan™)[3][4]
  • Method: Phage-display or active-site probe competition.

  • Mechanism: Measures the ability of a compound to compete with an immobilized ligand for the kinase active site. Readout is

    
     (affinity), not 
    
    
    
    .
  • Verdict: Excellent for high-throughput primary mapping (400+ kinases). However, it produces false positives (binders that don't inhibit) and false negatives (allosteric inhibitors that don't displace the probe).

C. TR-FRET (e.g., LanthaScreen™)
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer.[2]

  • Mechanism: Uses an antibody to detect the phosphorylated product. The antibody brings a donor fluorophore close to the acceptor-labeled product.

  • Verdict: Fast and homogeneous (no wash). However, it is prone to interference from fluorescent compounds and requires specific antibodies for every kinase, limiting the panel size.

Comparative Data Matrix
FeatureRadiometric (

P)
Competition BindingTR-FRET (Fluorescence)
Readout Catalytic Activity (

)
Binding Affinity (

)
Indirect Activity (

)
Interference Minimal (Isotope based)Moderate (Steric hindrance)High (Compound fluorescence)
ATP Dependence Tunable (

or 1mM)
None (ATP-free)Fixed (Low ATP usually)
False Positives LowModerate (Binders

Inhibitors)
High (Quenchers/Aggregators)
Throughput MediumHighHigh
Cost HighMediumLow

Visualizing the Mechanisms

The following diagram illustrates the fundamental mechanistic differences between Activity-based and Affinity-based profiling.

KinaseProfilingMechanisms cluster_0 Activity Assay (Radiometric) cluster_1 Binding Assay (Competition) Rad_Input Kinase + Substrate + 33P-ATP Rad_Action Phosphotransfer Rad_Input->Rad_Action Rad_Filter Filter Binding (Wash free ATP) Rad_Action->Rad_Filter Rad_Output Signal: 33P-Substrate (Direct Inhibition) Rad_Filter->Rad_Output Bind_Output Signal: Quantify Kinase (Thermodynamic Affinity) Bind_Input Kinase-Tag + Immobilized Ligand Bind_Action Compound Competition Bind_Input->Bind_Action Bind_Wash Elute Bound Kinase Bind_Action->Bind_Wash Bind_Wash->Bind_Output

Caption: Figure 1. Mechanistic divergence. Radiometric assays measure the catalytic event (phosphotransfer), while Binding assays measure steric occupancy of the active site.

Critical Experimental Parameters: The ATP Factor[7]

Scientific integrity requires addressing the Cheng-Prusoff relationship. The measured potency (


) of an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay.[3][4][5]


  • The Trap: Many commercial panels run assays at

    
    . This artificially lowers the 
    
    
    
    (making compounds look more potent) because
    
    
    .
  • The Reality: Intracellular ATP is 1–5 mM. To predict in vivo efficacy, you must profile at 1 mM ATP.

  • Data Impact: A compound might show 10 nM potency at

    
     but shift to 1 
    
    
    
    M at physiological ATP if it is a weak competitor. Binding assays cannot capture this shift.

Protocol: Radiometric Filter-Binding Assay

Purpose: To generate a self-validating


 curve for a Ser/Thr kinase (e.g., GSK3

) using the Gold Standard method.
Reagents
  • Base Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35.
    
  • Substrate: Specific peptide (e.g., GSM peptide for GSK3

    
    ) at 20 
    
    
    
    M.
  • ATP Mix: Cold ATP + [

    
    -
    
    
    
    P]ATP (Specific activity ~ 500 cpm/pmol).
  • Control Inhibitor: Staurosporine (start at 1

    
    M, 1:3 serial dilution).
    
Step-by-Step Workflow
  • Compound Prep: Prepare 10-point dose-response in 100% DMSO (acoustic dispensing preferred). Final DMSO in assay <1%.

  • Enzyme/Substrate Mix: Dilute Kinase and Peptide substrate in Base Buffer.

    • Validation: Enzyme concentration must be optimized to ensure linear product formation (<10% substrate conversion).

  • Pre-Incubation: Add 5

    
    L Enzyme/Substrate mix to compound plates. Incubate 15 min at RT.
    
    • Why? Allows slow-binding inhibitors to equilibrate.[2]

  • Initiation: Add 5

    
    L ATP Mix.
    
    • Critical: For selectivity profiling, use ATP @

      
       of the specific kinase. For lead optimization, use 1 mM ATP.[6]
      
  • Reaction: Incubate 45–120 min at RT (kinase dependent).

  • Quench: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric Acid.

    • Mechanism: Acid protonates the basic residues of the peptide, binding it to the anionic P81 paper, while washing away the unreacted ATP.

  • Detection: Dry filters, add scintillant, and count on a MicroBeta counter.

Workflow Diagram

ProtocolFlow Start Start: Compound Prep (DMSO) Mix Add Enzyme + Substrate (15 min Pre-incubation) Start->Mix ATP Add 33P-ATP (Initiate Reaction) Mix->ATP Incubate Incubation (45-120 min) ATP->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash 3x (0.75% H3PO4) Spot->Wash Count Scintillation Counting (Data Analysis) Wash->Count

Caption: Figure 2. The Radiometric Filter-Binding Workflow. The wash step is the critical "self-validating" component that removes false signals.

References

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[7][8][9] Nature Biotechnology.[7][8][9][10][11]

  • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity."[8][11] Nature Biotechnology.[7][8][9][10][11]

  • Karaman, M.W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity."[10] Nature Biotechnology.[7][8][9][10][11]

  • Copeland, R.A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods of Biochemical Analysis.

  • Ma, H., et al. (2008). "The challenge of selecting protein kinase assays for lead discovery optimization."[10] Expert Opinion on Drug Discovery.

Sources

A Comparative Guide to the In Silico Evaluation of Indole and Indazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the indole and indazole scaffolds are cornerstones of medicinal chemistry.[1] Their prevalence is a testament to their ability to form critical interactions with protein targets. A common strategy in lead optimization is the concept of bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[2][3] This guide provides a comparative analysis of indole and its bioisostere, indazole, within a carboxamide framework, focusing on the application and validation of molecular docking to predict binding affinity and interaction patterns.

The Rationale for Comparison: Indole vs. Indazole as Bioisosteres

The indole ring, present in the essential amino acid tryptophan, is a ubiquitous feature in many biologically active compounds. Its N-H group is a potent hydrogen bond donor, crucial for anchoring ligands into protein binding sites.[4] The indazole scaffold is a classical bioisostere of indole, where a carbon atom in the pyrrole ring is replaced by a nitrogen atom.[5][6]

This seemingly subtle change introduces a significant alteration in the scaffold's electronic properties and hydrogen bonding potential. While 1H-indazole retains the N-H hydrogen bond donor analogous to indole, the additional nitrogen atom at the 2-position introduces a hydrogen bond acceptor capability.[7] This dual donor-acceptor potential can allow for alternative or additional interactions within the target's active site, potentially leading to improved affinity or a different selectivity profile. Understanding and predicting the impact of this bioisosteric switch is a quintessential task for computational chemists.

Methodology: A Self-Validating Molecular Docking Workflow

To ensure the reliability of in silico predictions, a rigorously validated docking protocol is paramount. Trustworthiness in computational results stems from demonstrating that the chosen parameters can accurately reproduce experimentally observed binding modes.[8][9] Here, we outline a self-validating workflow targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established kinase target for which numerous indole and indazole inhibitors have been developed.[1]

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking PDB 1. PDB Structure Acquisition (e.g., 4ASD for VEGFR-2) Prot_Prep 2. Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Lig_Prep 3. Ligand Preparation (Generate 3D Conformations, Assign Charges) Prot_Prep->Lig_Prep Redocking 4. Re-docking (Dock native ligand back into protein) RMSD_Calc 5. RMSD Calculation (Compare docked pose to crystal pose) Redocking->RMSD_Calc Validation_Check 6. Validation Check (Is RMSD < 2.0 Å?) RMSD_Calc->Validation_Check Validation_Check->Prot_Prep Protocol Fails (Refine Parameters) Grid_Gen 7. Grid Generation (Define docking search space) Validation_Check->Grid_Gen Protocol Validated Docking_Run 8. Docking Execution (Indole & Indazole Analogs) Grid_Gen->Docking_Run Analysis 9. Pose Analysis & Scoring (Compare Binding Energy & Interactions) Docking_Run->Analysis

Sources

Safety Operating Guide

N-pyridin-4-yl-1H-indole-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N-pyridin-4-yl-1H-indole-4-carboxamide: Comprehensive Disposal and Operational Safety Guide

As a Senior Application Scientist, I frequently see laboratories treat novel heterocyclic compounds like generic organic waste. This is a critical operational vulnerability. N-pyridin-4-yl-1H-indole-4-carboxamide is a biologically active molecule (likely functioning as a kinase inhibitor or advanced pharmaceutical intermediate) characterized by a basic pyridine ring, a lipophilic indole core, and a robust amide linkage.

Standard chemical quenching (e.g., bleach) is insufficient for this compound and can generate toxic chlorinated byproducts. Furthermore, its high biological potency demands strict adherence to Highly Potent Active Pharmaceutical Ingredient (HPAPI) handling protocols. This guide provides immediate, self-validating procedural workflows to ensure zero occupational exposure and absolute environmental compliance.

Part 1: Physicochemical Profiling & Causality

To safely dispose of a chemical, you must understand why it behaves the way it does. The table below outlines the structural features of N-pyridin-4-yl-1H-indole-4-carboxamide and their direct implications on your waste management logistics.

Table 1: Physicochemical Profiling & Disposal Implications

Chemical FeaturePropertyOperational & Disposal Implication
Pyridine Ring Basic (pKa ~5.2); Aquatic toxicityForms water-soluble salts at low pH. Requires active neutralization prior to aqueous disposal. Strictly prohibited from sewering [1].
Indole Core Highly lipophilic; AromaticHigh tissue accumulation potential. Requires organic solvents (e.g., DMSO) for dissolution, necessitating strictly segregated organic waste streams.
Carboxamide Bond Chemically stable; Hydrolysis-resistantStandard chemical degradation is ineffective. Requires high-temperature thermal destruction (>1000°C) to break down into CO₂, H₂O, and NOₓ[2].
Powder Form (API) Low density; High biological potencySevere inhalation hazard. Solid waste and contaminated consumables must be double-bagged to prevent aerosolization during transit[3].

Part 2: Waste Segregation Workflow

Proper segregation at the point of generation prevents cross-contamination and dangerous solvent interactions. The workflow below outlines the cradle-to-grave lifecycle for all waste streams associated with this compound.

DisposalWorkflow Start N-pyridin-4-yl-1H-indole-4-carboxamide Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid LiquidOrg Organic Liquid Waste (DMSO, MeOH Stocks) Start->LiquidOrg LiquidAq Aqueous Waste (Buffers, Acidic Washes) Start->LiquidAq SolidContainer Double-Bagged in Rigid HDPE Container Solid->SolidContainer Segregate OrgContainer Vented Flammable Waste Carboy LiquidOrg->OrgContainer Segregate AqContainer Corrosive/Aqueous Waste Carboy LiquidAq->AqContainer Segregate Incineration High-Temperature Incineration (>1000°C) SolidContainer->Incineration OrgContainer->Incineration Fuel Blending Precipitation pH Neutralization & Precipitation AqContainer->Precipitation Precipitation->Incineration Filtered Solids BioTreatment Specialized Aqueous Bio-Treatment Precipitation->BioTreatment Filtrate

Figure 1: Disposal workflow and waste stream segregation for N-pyridin-4-yl-1H-indole-4-carboxamide.

Part 3: Step-by-Step Operational Protocols

Every protocol in a high-functioning laboratory should be a self-validating system —meaning the procedure includes a built-in step to mathematically or analytically prove it was executed correctly.

Protocol A: Solid Waste & Consumable Management

Objective: Safely package unreacted powder, intermediate derivatives, and contaminated consumables (e.g., pipette tips, weighing boats) for thermal destruction.

  • Primary Containment : Inside a certified Class II Type B2 Biological Safety Cabinet (BSC), place all solid waste into a 4-mil thick clear polyethylene bag.

  • Double-Bagging : Seal the primary bag, spray the exterior with 70% isopropanol to decontaminate trace dust, and place it into a secondary bag. Causality: This prevents the aerosolization of potent dust during downstream transport.

  • Rigid Storage : Transfer the double-bagged waste into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

  • Thermal Destruction : Label the container for "High-Temperature Incineration." Due to the highly stable carboxamide bond, destruction requires incineration at >1000°C to ensure complete breakdown, preventing environmental persistence[2].

Protocol B: Aqueous Waste Neutralization (Self-Validating System)

Objective: Strip dissolved API from acidic aqueous washes before effluent release. Causality: The pyridine moiety protonates in acidic media (e.g., HPLC mobile phases), rendering the highly potent molecule water-soluble. If disposed of directly, this bypasses standard filtration and leads to severe aquatic contamination. Sewering pharmaceutical waste is explicitly banned under EPA regulations[1].

  • pH Adjustment : Transfer acidic aqueous waste to a large glass reactor. Slowly add 1M NaOH under continuous stirring until the pH reaches 7.5–8.5.

  • Precipitation : Allow the solution to stir for 60 minutes. The deprotonated free base of N-pyridin-4-yl-1H-indole-4-carboxamide will precipitate out of solution as a fine suspension.

  • Filtration : Pass the neutralized suspension through a 0.22 µm vacuum filter.

  • Validation (Self-Validating Step) : Sample the filtrate and analyze via UV-Vis spectroscopy (at the compound's λmax, typically ~280-320 nm). An absorbance of <0.05 confirms successful precipitation and removal of the active compound.

  • Routing : Send the solid filter cake to solid waste incineration (Protocol A) and the validated filtrate to standard aqueous bio-treatment.

Protocol C: Spill Decontamination & Analytical Validation

Objective: Neutralize and verify the removal of API dust from laboratory surfaces. Causality: The lipophilic indole core resists standard aqueous cleaning agents. Using water alone will simply spread the API dust across the benchtop.

  • Isolation : Evacuate the immediate area. Don appropriate PPE (N95/P100 respirator, double nitrile gloves, Tyvek sleeves) per OSHA 29 CFR 1910.1450[3].

  • Solvent Wet-Wiping : Do not dry sweep. Wet absorbent pads with a 10% DMSO in isopropanol solution (to solubilize the lipophilic indole core) and gently wipe the spill area from the perimeter inward.

  • Detergent Wash : Follow with a 1% Alconox aqueous detergent wash to remove residual solvent and suspended particles.

  • Analytical Swab Validation (Self-Validating Step) : Swab the cleaned 10x10 cm area with a methanol-soaked applicator. Extract the swab in 1 mL methanol and analyze via LC-MS/MS. The area is only certified "decontaminated" when the concentration is <0.1 ng/cm².

References[2] National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health (NIH) NCBI Bookshelf.https://www.ncbi.nlm.nih.gov/books/NBK55878/[3] Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor.https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1450[1] U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).https://www.epa.gov/hwgenerators/management-standards-hazardous-waste-pharmaceuticals-and-amendment-p075-listing

Sources

A Researcher's Guide to the Safe Handling of N-pyridin-4-yl-1H-indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. N-pyridin-4-yl-1H-indole-4-carboxamide, a compound featuring both indole and pyridine moieties, represents a class of molecules with significant biological potential.[1][2] The structural alerts within this molecule—namely the indole and pyridine rings—necessitate a cautious and well-documented approach to laboratory handling to ensure personnel safety and experimental integrity.

While a specific Safety Data Sheet (SDS) for N-pyridin-4-yl-1H-indole-4-carboxamide is not publicly available, established principles of chemical hygiene and data from structurally related compounds provide a robust framework for risk mitigation. This guide synthesizes this information into a comprehensive operational and disposal plan, designed to empower researchers with the knowledge to handle this compound safely and effectively.

Hazard Identification and Risk Assessment

The first principle of laboratory safety is to understand the potential hazards. The subject compound is comprised of two key heterocyclic structures:

  • Indole Derivatives : This class of compounds is widely explored in medicinal chemistry for a vast range of therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2][3] Their biological activity underscores the need to prevent direct exposure.

  • Pyridine Derivatives : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[4] They can cause skin and serious eye irritation.[4][5]

Given these parent structures, it is prudent to treat N-pyridin-4-yl-1H-indole-4-carboxamide as a substance with potential for biological activity and toxicity. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal (skin) contact, ocular (eye) contact, and accidental ingestion.[6]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on the implementation of higher-level controls designed to minimize exposure from the outset.

  • Engineering Controls : The most critical engineering control is the use of a certified chemical fume hood for all manipulations of the solid compound and its solutions.[7][8] This is essential to prevent the inhalation of fine powders or aerosols.[9]

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Clear Standard Operating Procedures (SOPs) must be established, and all work should be conducted in designated areas to prevent cross-contamination.[10]

Core Personal Protective Equipment (PPE) Protocol

A risk assessment is mandatory to determine the specific PPE required for any task.[11][12] For N-pyridin-4-yl-1H-indole-4-carboxamide, the following protocol establishes the minimum requirements for safe handling.

Eye and Face Protection
  • Mandatory Use : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory where this compound is present.[13][14]

  • Splash Hazard : When handling solutions or performing tasks with a risk of splashing (e.g., transferring large volumes), chemical splash goggles must be worn.[13] For significant splash risks, a face shield should be worn in addition to goggles.[5]

Hand Protection
  • Glove Selection : Nitrile gloves are recommended for handling pyridine and its derivatives due to their chemical resistance.[7] Always inspect gloves for tears or defects before use.[5]

  • Double Gloving : When handling the neat (solid) compound, particularly during weighing procedures, double-gloving is a recommended best practice to provide an additional barrier against contamination.

  • Proper Technique : Gloves must be removed using a technique that avoids touching the outer, contaminated surface with bare skin. Dispose of used gloves in the designated hazardous waste container immediately after use.[5]

Body Protection
  • Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a secure closure is required.[12] Lab coats should be laundered professionally and never taken home.[9]

  • Appropriate Attire : Full-length pants and closed-toe shoes are mandatory in all laboratory areas.[13]

Respiratory Protection
  • Fume Hood as Primary Control : All work that may generate dust or aerosols must be performed inside a chemical fume hood.[8]

  • Supplemental Respiration : In the rare event that engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator may be required.[11][15] The specific type (e.g., N95 for particulates or a respirator with organic vapor cartridges) must be determined based on a formal risk assessment and requires a written respiratory protection program, including fit-testing and training, as per OSHA standard 29 CFR 1910.134.[11]

TaskMinimum Required PPE
Weighing Solid Compound Double Nitrile Gloves, Lab Coat, Safety Goggles
Preparing Solutions Nitrile Gloves, Lab Coat, Safety Goggles (Face shield if splash risk)
Running Reactions/Analysis Nitrile Gloves, Lab Coat, Safety Glasses
Handling Waste Containers Nitrile Gloves, Lab Coat, Safety Goggles

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal Plan

All waste generated from handling N-pyridin-4-yl-1H-indole-4-carboxamide must be treated as hazardous waste.

Spill Management

In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[16] For small spills, use an inert absorbent material like sand or vermiculite.[16] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[15]

Waste Segregation and Disposal
  • Containers : All chemical waste must be collected in compatible, leak-proof containers that are kept closed except when adding waste.[17][18] Do not fill containers beyond 90% capacity.[19]

  • Labeling : Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[18][20]

  • Storage : Store waste containers in a designated satellite accumulation area within the lab, segregated by hazard class (e.g., away from strong acids and oxidizers).[6][20] This area should have secondary containment.[20]

  • Disposal : Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[16][21] Arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[16][20]

This procedural guide is built upon a foundation of established safety principles. By integrating these practices into your daily workflow, you can confidently and safely advance your research with N-pyridin-4-yl-1H-indole-4-carboxamide.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Thermo Fisher Scientific. (2025, May 1).
  • Environmental Health and Safety, University of Colorado Boulder.
  • CDH Fine Chemical.
  • Clarion Safety Systems. (2022, November 30).
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
  • ECHEMI. Pyridine, alkyl derivs.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Forma Scientific. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • National Institute of Occupational Safety and Health (NIOSH). Safety in The Use of Chemical COURSE.
  • Environmental Health & Safety, University of Colorado Boulder. (2019, March 11). NIOSH Table 1,2 & 3.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society (ACS). Hazardous Waste and Disposal.
  • ChemicalBook. (2025, July 17). N-(Pyridin-4-yl)pyridine-4-carboxamide | 64479-78-3.
  • Labmaster. NIOSH Pocket Guide to Chemical Hazards.
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  • PubChem, National Institutes of Health. N-Methyl-4-Pyridin-4-Yl-1h-Pyrrole-2-Carboxamide.
  • PMC, National Institutes of Health. (2024).
  • Lab Manager. (2023, May 1).
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  • Centers for Disease Control and Prevention (CDC), NIOSH. (2024, November 12). Chemical Safety in the Workplace.
  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • Columbia University, Research. Hazardous Chemical Waste Management Guidelines.
  • Bentham Science.
  • Taylor & Francis Online. (2025, May 9). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
  • USC Environmental Health & Safety. Chemical Waste.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • BOC Sciences. N-(Pyridin-4-yl)piperidine-4-carboxamide (CAS 110105-35-6).
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